molecular formula C10H13BrO B2718700 4-Bromo-1-isopropyl-2-methoxybenzene CAS No. 1369775-86-9

4-Bromo-1-isopropyl-2-methoxybenzene

Cat. No.: B2718700
CAS No.: 1369775-86-9
M. Wt: 229.117
InChI Key: LKCIPBSEEFZRGN-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-2-methoxybenzene, with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol, is a substituted benzene derivative of significant interest in synthetic and medicinal chemistry . This compound, characterized by its bromo and isopropyl functional groups, serves as a valuable versatile building block or intermediate for the synthesis of more complex organic molecules . Its structure offers multiple sites for further functionalization, particularly through metal-catalyzed cross-coupling reactions, enabling researchers to construct diverse compound libraries for various research applications. Supplied as part of a comprehensive catalog of life science products, 4-Bromo-1-isopropyl-2-methoxybenzene is available in high and ultra-high purity forms, including 99%, 99.9%, 99.99%, 99.999%, and higher, as well as various standard grades such as Mil Spec, ACS, Reagent, and Pharmaceutical Grades to meet specific research requirements . The compound is typically packaged in secure, bulk containers including plastic pails and fiber or steel drums, with air-sensitive materials available in argon or vacuum packaging to ensure stability . HANDLING INFORMATION: This product is intended For Research Use Only and is not for diagnostic or therapeutic use . It requires careful handling and carries the signal word "Warning" with hazard statements indicating it is harmful if swallowed (H302), causes skin and eye irritation (H315, H320), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area such as a chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxy-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCIPBSEEFZRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369775-86-9
Record name 4-Bromo-1-isopropyl-2-methoxybenzene
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Foundational & Exploratory

4-Bromo-2-isopropylanisole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-Bromo-2-isopropylanisole (CAS: 24591-33-1) is a halogenated aromatic building block critical to the synthesis of lipophilic pharmaceutical candidates. Characterized by the interplay between a sterically demanding isopropyl group and an electron-donating methoxy moiety, this scaffold serves as a robust intermediate for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in drug discovery.

Chemical Identity & Structural Architecture[1]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1-Bromo-4-methoxy-3-(propan-2-yl)benzene
Common Name 4-Bromo-2-isopropylanisole
CAS Registry Number 24591-33-1
Molecular Formula C₁₀H₁₃BrO
SMILES COC1=C(C(C)C)C=C(Br)C=C1
InChI Key LGEUHIWKMYPPSN-UHFFFAOYSA-N
Structural Analysis & Electronic Effects

The molecule features a trisubstituted benzene ring where the electronic and steric environments are dictated by the ortho-isopropyl and para-bromo substituents relative to the methoxy group.

  • Electronic Push-Pull: The methoxy group (-OMe) is a strong

    
    -donor, activating the ring and directing electrophilic substitution primarily to the para position (C4) and ortho position (C6). The bromine atom at C4 acts as a weak deactivator but provides a functional handle for further derivatization.
    
  • Steric Shielding: The isopropyl group at C2 exerts significant steric bulk (A-value ~ 2.2 kcal/mol), restricting rotation around the C(aryl)-C(alkyl) bond and shielding the C1-O bond from metabolic dealkylation. This "ortho-effect" is a valuable strategy in medicinal chemistry to improve the metabolic stability of ether linkages.

Physicochemical Profile

The following data represents the core physical properties relevant to handling and purification.

PropertyValue / DescriptionNote
Molecular Weight 229.12 g/mol Monoisotopic Mass: 228.015
Physical State Clear to pale yellow liquidAt standard temperature/pressure
Boiling Point ~245–250 °C (Predicted)High BP due to molecular weight
Density 1.28 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 3.7 – 3.9Highly Lipophilic
Solubility DCM, THF, Ethyl AcetateInsoluble in water

Synthetic Methodology

Route Selection: Regioselective Bromination

The most robust synthesis involves the electrophilic aromatic bromination of 2-isopropylanisole. The challenge lies in ensuring regioselectivity for the para position (C4) over the ortho position (C6).

Mechanism: Electrophilic Aromatic Substitution (S_EAr). Regiocontrol: The methoxy group is a stronger activator than the isopropyl group.

  • C4 (Para to OMe): Favored electronically and sterically less hindered than C2.

  • C6 (Ortho to OMe): Electronically activated but sterically accessible; however, para substitution usually dominates in anisole derivatives unless blocked.

Experimental Protocol (Recommended)

Reagents: 2-Isopropylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Preparation: Dissolve 2-isopropylanisole in anhydrous ACN (0.5 M concentration) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherms and minimize poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Reaction Pathway Visualization

SynthesisPath Start 2-Isopropylanisole (Precursor) Inter Sigma Complex (Intermediate) Start->Inter Nucleophilic Attack Reagent NBS / ACN (Electrophilic Source) Reagent->Inter Product 4-Bromo-2-isopropylanisole (Target) Inter->Product -H+ (Para-Major) Bypro 6-Bromo isomer (Minor Byproduct) Inter->Bypro -H+ (Ortho-Minor)

Figure 1: Regioselective bromination pathway favoring the para-substituted product due to electronic direction of the methoxy group.

Analytical Characterization

Verification of the structure requires confirming the substitution pattern (1,2,4-trisubstituted ring).

Predicted ¹H-NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.30 – 7.25 Doublet (d, J=2.5 Hz)1HAr-H3 (Meta to OMe, Ortho to iPr)
7.22 – 7.18 Doublet of Doublets (dd)1HAr-H5 (Ortho to Br)
6.75 – 6.70 Doublet (d, J=8.5 Hz)1HAr-H6 (Ortho to OMe)
3.82 Singlet (s)3H-OCH₃
3.30 Septet (sep, J=6.9 Hz)1H-CH (CH₃)₂
1.20 Doublet (d, J=6.9 Hz)6H-CH(CH₃ )₂

Note: The coupling constant J=2.5 Hz for H3 indicates meta-coupling, confirming the 1,2,4 substitution pattern.

Applications in Drug Discovery[4][5][6]

Scaffold Utility

4-Bromo-2-isopropylanisole is a high-value "building block" for Fragment-Based Drug Design (FBDD) .

  • Suzuki-Miyaura Coupling: The aryl bromide undergoes facile Pd-catalyzed coupling with boronic acids to generate biaryl scaffolds common in kinase inhibitors.

  • Lipophilic Pocket Filling: The isopropyl group provides a hydrophobic anchor. When the methoxy group interacts with solvent-exposed regions, the isopropyl moiety can fill hydrophobic sub-pockets (e.g., in GPCRs or Nuclear Receptors), enhancing binding affinity via van der Waals interactions.

  • Bioisosterism: The 2-isopropylanisole motif acts as a lipophilic bioisostere for other bulky ethers, modulating solubility and membrane permeability.

Structural Logic Diagram

Applications Core 4-Bromo-2-isopropylanisole Suzuki Suzuki Coupling Partner (Biaryl Synthesis) Core->Suzuki Pd(0) Catalysis Metab Metabolic Stability (Steric Shielding of OMe) Core->Metab Structural Property Kinase Kinase Inhibitors (Hydrophobic Pocket Binding) Suzuki->Kinase Lead Optimization

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Safety & Handling (EHS)

Signal Word: WARNING

  • GHS Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over extended periods.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 14698794, 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Bromo-1-isopropyl-2-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Bromo-1-isopropyl-2-methoxybenzene, a substituted aromatic compound with relevance in synthetic chemistry and pharmaceutical research. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols. This document provides a detailed analysis of the compound's physicochemical properties, a predictive solubility profile based on theoretical principles and data from analogous structures, and a robust experimental workflow for precise solubility determination.

Physicochemical Properties of 4-Bromo-1-isopropyl-2-methoxybenzene

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 4-Bromo-1-isopropyl-2-methoxybenzene (also known as 4-Bromo-2-isopropylanisole) possesses a unique combination of functional groups that dictate its behavior in various solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO[1][2]
Molecular Weight 229.11 g/mol [1][2]
IUPAC Name 4-bromo-1-methoxy-2-(propan-2-yl)benzene[3]
CAS Number 24591-33-1[3][4]
Calculated LogP 3.7 - 3.83[1][2][3]

The calculated LogP value, a measure of lipophilicity, suggests that 4-Bromo-1-isopropyl-2-methoxybenzene is a non-polar, hydrophobic molecule.[1][2][3] The core benzene ring, the isopropyl group, and the bromine atom contribute to its non-polar character. The methoxy group introduces a slight polar element, but the overall molecule is expected to have limited solubility in polar solvents like water and be more soluble in non-polar organic solvents. This aligns with the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces tend to be miscible.[5][6][7]

Predicted Solubility Profile

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarSolubleSimilar non-polar characteristics.
Toluene Non-polar (aromatic)SolubleAromatic nature enhances interaction.
Diethyl Ether Slightly PolarSolubleA common solvent for non-polar to moderately polar organic compounds.[8]
Dichloromethane (DCM) Polar AproticSolubleOften a good solvent for a wide range of organic compounds.
Chloroform Polar AproticSolubleSimilar to DCM in its solvent properties.
Ethyl Acetate Polar AproticSolubleCan dissolve a range of polar and non-polar compounds.
Acetone Polar AproticModerately SolubleThe polarity of acetone may limit the solubility of the highly non-polar target compound.
Ethanol Polar ProticSparingly Soluble to InsolubleThe hydrogen bonding network of ethanol is not favorable for dissolving the non-polar solute.
Methanol Polar ProticSparingly Soluble to InsolubleSimilar to ethanol, its high polarity makes it a poor solvent for this compound.
Water Polar ProticInsolubleThe hydrophobic nature of the molecule will lead to very low solubility in water.

It is crucial to emphasize that this predicted profile is an estimation. For any application requiring precise solubility values, experimental determination is essential.

Experimental Determination of Solubility

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[9] This protocol is designed to achieve a saturated solution and then measure the concentration of the dissolved solute.

Shake-Flask Method: A Step-by-Step Protocol
  • Preparation : Add an excess amount of crystalline 4-Bromo-1-isopropyl-2-methoxybenzene to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is critical to ensure that the solution reaches saturation.

  • Equilibration : Agitate the sealed container at a constant and controlled temperature for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. An orbital shaker or rotator is suitable for this purpose.

  • Phase Separation : After the equilibration period, cease agitation and allow the undissolved solid to sediment. This can be accelerated by centrifugation.

  • Sample Withdrawal and Dilution : Carefully withdraw a known volume of the clear supernatant (the saturated solution). To ensure that the concentration is within the linear range of the analytical method, perform a precise serial dilution of the supernatant with the same solvent.

  • Quantification : Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations of 4-Bromo-1-isopropyl-2-methoxybenzene is required for accurate quantification.

  • Calculation : From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Preparation Add excess solute to solvent B 2. Equilibration Agitate at constant temperature A->B 24-72 hours C 3. Phase Separation Sedimentation or centrifugation B->C D 4. Sample Withdrawal & Dilution Of clear supernatant C->D E 5. Quantification Using HPLC or GC D->E F 6. Calculation Determine solubility E->F

Caption: Workflow for experimental solubility determination.

The Interplay of Structure and Solubility

The solubility of 4-Bromo-1-isopropyl-2-methoxybenzene is a direct consequence of its molecular architecture. The following diagram illustrates the relationship between the compound's structural features and its predicted solubility in different classes of solvents.

G cluster_0 4-Bromo-1-isopropyl-2-methoxybenzene cluster_1 Solvent Classes Compound Benzene Ring Isopropyl Group Bromine Atom Methoxy Group Solvents Non-polar (e.g., Hexane) Polar Aprotic (e.g., DCM) Polar Protic (e.g., Water) Compound:f0->Solvents:f0 High Solubility (van der Waals forces) Compound:f1->Solvents:f0 Compound:f2->Solvents:f0 Compound:f3->Solvents:f1 Moderate to High Solubility (Dipole-dipole interactions) Compound:f0->Solvents:f2 Low to Insoluble (Hydrophobic effect) Compound:f1->Solvents:f2 Compound:f2->Solvents:f2

Caption: Structure-solubility relationship diagram.

The large non-polar surface area, contributed by the benzene ring, isopropyl group, and bromine atom, favors interactions with non-polar solvents through van der Waals forces. The slightly polar methoxy group can engage in dipole-dipole interactions with polar aprotic solvents. Conversely, the overall hydrophobicity of the molecule leads to poor solvation in highly polar protic solvents like water, where the strong hydrogen bonding network of the solvent would be disrupted.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-1-isopropyl-2-methoxybenzene. While specific quantitative data remains to be experimentally determined, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar molecules. The provided experimental protocol offers a clear and reliable path for researchers to obtain precise solubility data, which is indispensable for the successful application of this compound in research and development.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved February 24, 2026, from [Link]

  • Fluorochem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene.
  • PubChem. (n.d.). 1-Bromo-4-isopropyl-2-methoxybenzene. Retrieved February 24, 2026, from [Link]

  • AChemBlock. (2026, February 19). 4-Bromo-2-isopropyl-1-methoxybenzene 96%.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
  • Solubility of Things. (n.d.). 4-Bromoanisole.
  • BenchChem. (n.d.). solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents.
  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?.

Sources

An In-Depth Technical Guide to 4-Bromo-1-isopropyl-2-methoxybenzene: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-1-isopropyl-2-methoxybenzene, a key aromatic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identifiers, physicochemical properties, synthetic routes, and its strategic applications in the synthesis of complex organic molecules. This document emphasizes the causality behind experimental choices and provides actionable protocols for its synthesis and derivatization.

Core Chemical Identity and Properties

4-Bromo-1-isopropyl-2-methoxybenzene is a substituted aromatic compound featuring a bromine atom, an isopropyl group, and a methoxy group attached to a benzene ring. This unique combination of functional groups offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Key Identifiers

The unambiguous identification of a chemical compound is paramount for scientific rigor. The key identifiers for 4-Bromo-1-isopropyl-2-methoxybenzene are summarized in the table below.

IdentifierValueSource
PubChem CID 57593946
InChIKey LKCIPBSEEFZRGN-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=C(C=C1)Br)OC
IUPAC Name 4-bromo-2-methoxy-1-propan-2-ylbenzene[1]
CAS Number 24591-33-1[1]
Physicochemical Properties

The physicochemical properties of a compound govern its behavior in chemical reactions and biological systems. While experimental data for 4-Bromo-1-isopropyl-2-methoxybenzene is not extensively reported, computational predictions provide valuable insights.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol [1]
XLogP3 3.7[1]
Monoisotopic Mass 228.01498 Da

The positive XLogP3 value suggests that the compound is lipophilic and has low solubility in water.

Synthesis and Elucidation

The synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene can be approached through several routes, typically involving the functionalization of a pre-existing benzene ring. A logical and efficient approach involves the electrophilic bromination of 1-isopropyl-2-methoxybenzene.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol describes a plausible method for the synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene, drawing upon established procedures for the bromination of similar aromatic compounds.

Reaction Scheme:

G cluster_0 Synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene 1-isopropyl-2-methoxybenzene 1-isopropyl-2-methoxybenzene product 4-Bromo-1-isopropyl-2-methoxybenzene 1-isopropyl-2-methoxybenzene->product Br2 Br₂ FeBr3 FeBr₃ (catalyst) G cluster_0 Suzuki-Miyaura Cross-Coupling Workflow A Reactants (4-Bromo-1-isopropyl-2-methoxybenzene, Boronic Acid/Ester) E Reaction Mixture Assembly (Inert Atmosphere) A->E B Palladium Catalyst & Ligand B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent (e.g., Dioxane/Water, Toluene) D->E F Heating (e.g., 80-110 °C) E->F G Reaction Monitoring (TLC, GC-MS, LC-MS) F->G H Aqueous Workup & Extraction G->H I Purification (Column Chromatography) H->I J Product (Coupled Biaryl Compound) I->J

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-isopropylanisole (CAS: 81090-34-8 / 34881-45-3). While this substrate is sterically accessible at the reaction site (C4), the presence of the electron-donating methoxy (C1) and isopropyl (C2) groups renders the C-Br bond electron-rich, potentially slowing the rate of oxidative addition compared to electron-deficient aryl halides.

This guide presents two validated workflows:

  • Method A (Standard): A cost-effective, robust protocol for coupling with activated aryl boronic acids.

  • Method B (Advanced): A high-turnover protocol utilizing Buchwald ligands for coupling with deactivated or heteroaryl boronic acids.

Chemical Profile & Reactivity Analysis

Substrate Properties
PropertyData
IUPAC Name 1-Bromo-4-methoxy-2-(propan-2-yl)benzene
Molecular Weight 229.11 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~265 °C (Predicted)
Electronic Character Electron-Rich (Deactivated Electrophile)
Steric Environment Unhindered at C4 (Reaction Site)
Mechanistic Considerations

The success of the Suzuki-Miyaura coupling depends on the catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .[1]

  • Oxidative Addition (The Rate-Limiting Step): The methoxy group at C1 is a strong pi-donor (resonance), increasing electron density in the aromatic ring. This makes the C-Br bond at C4 stronger and less electrophilic. Consequently, the Pd(0) catalyst requires ligands that are electron-rich (to increase the nucleophilicity of the metal center) to facilitate insertion into the C-Br bond.

  • Sterics: The isopropyl group is at C2, and the bromine is at C4. The reaction site is flanked by protons, meaning steric hindrance is negligible for the incoming catalyst, unlike in 2,6-disubstituted aryl halides.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

SuzukiCycle Substrate 4-Bromo-2-isopropylanisole (Ar-Br) OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Substrate->OxAdd Pd0 Active Catalyst Pd(0)Ln Pd0->OxAdd Insertion into C-Br (Slow step for e- rich Ar) TransMet Transmetallation Complex Ar-Pd(II)-R OxAdd->TransMet Base Activation Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-R) RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition challenge for electron-rich 4-Bromo-2-isopropylanisole.

Experimental Protocols

Method A: Standard Protocol (Cost-Effective)

Best for: Coupling with Phenylboronic acid, 4-Fluorophenylboronic acid, and other activated partners.

Reagents:

  • Substrate: 1.0 equiv (229 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution or finely ground solid)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Procedure:

  • Setup: Charge a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Addition: Add 4-Bromo-2-isopropylanisole (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inerting: Cap the vessel and cycle vacuum/Argon three times.

  • Solvent: Inject degassed 1,4-Dioxane (4 mL) and degassed 2M K₂CO₃ (1.5 mL) under Argon flow. Note: Oxygen causes homocoupling of the boronic acid.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

Method B: Advanced Protocol (Challenging Partners)

Best for: Heteroaryl boronic acids (Pyridines, Pyrimidines) or when Method A yields <50%.

Rationale: This method uses SPhos or XPhos , bulky electron-rich biaryl phosphine ligands. These ligands accelerate oxidative addition into the electron-rich anisole ring and stabilize the Pd center during transmetallation with heteroaromatics.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (1 mol%) + SPhos (2-4 mol%) OR Pre-formed XPhos Pd G2 (2 mol%).

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate often performs better for heteroaryls.

  • Solvent: Toluene / Water (10:1) or n-Butanol.

Procedure:

  • Pre-complexation (if using Pd2(dba)3/Ligand): In the reaction vessel, mix Pd₂(dba)₃ and SPhos in the solvent (Toluene) under Argon for 10 mins at RT to generate the active catalyst.

  • Reactants: Add the Substrate (1.0 mmol), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 mmol).

  • Heating: Heat to 100 °C (or 110 °C in a sealed tube).

  • Time: Reaction is typically faster (1–4 hours).

Optimization & Troubleshooting Logic

Use the following decision tree to troubleshoot low yields.

Troubleshooting Start Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Remains) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No OxAddFail Issue: Oxidative Addition Failure (Catalyst died or too slow) SM_Yes->OxAddFail Soln1 Switch to XPhos Pd G2 or SPhos OxAddFail->Soln1 Soln2 Increase Temp to 110°C (Switch solvent to Toluene/H2O) OxAddFail->Soln2 SideRxn Identify Byproduct SM_No->SideRxn Debromo De-halogenation Product (Ar-H) SideRxn->Debromo Homo Homocoupling (Ar-Ar or R-R) SideRxn->Homo FixDebromo Use Anhydrous Solvent Reduce reaction temp Debromo->FixDebromo FixHomo Degas solvents thoroughly (Remove O2) Homo->FixHomo

Figure 2: Troubleshooting logic for optimizing the coupling of 4-Bromo-2-isopropylanisole.

Comparison of Base and Solvent Effects[3][4]

The choice of base significantly impacts the reaction, particularly for sterically sensitive or base-sensitive boronic acids.

BaseSolvent SystemSuitability for 4-Bromo-2-isopropylanisole
K₂CO₃ Dioxane/H₂OStandard. Good general purpose. Works for 90% of aryl-aryl couplings.
Na₂CO₃ DME/H₂OMilder. Use if the boronic acid partner contains esters or nitriles sensitive to hydrolysis.
K₃PO₄ Toluene/H₂OHigh Performance. Best for heteroaryl couplings or when using Buchwald ligands (Method B).
Cs₂CO₃ DMF or THFSteric Help. The large Cesium cation can help solubility, but DMF can be hard to remove.

Safety & Handling (MSDS Highlights)

  • 4-Bromo-2-isopropylanisole:

    • Hazards: Skin irritant (H315), Eye irritant (H319).[3]

    • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors.[3]

  • Palladium Catalysts:

    • Hazards: Potential sensitizers. Heavy metal toxicity.

    • Disposal: All aqueous and solid waste must be disposed of in heavy metal waste streams.

  • 1,4-Dioxane:

    • Hazards: Carcinogen, forms peroxides. Use only from fresh bottles or test for peroxides before heating.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • PubChem Compound Summary. (n.d.). 4-Bromo-3-isopropylanisole (Isomer Reference). National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-2-isopropylaniline (Structural Analog for reactivity comparison).

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling Reactions. BenchChem Protocols.

Sources

Grignard reagent formation from 4-Bromo-1-isopropyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (4-Isopropyl-3-methoxyphenyl)magnesium bromide

Executive Summary

This guide details the preparation of the Grignard reagent derived from 4-Bromo-1-isopropyl-2-methoxybenzene (CAS: 67868-73-9, also known as 4-bromo-2-methoxy-1-(propan-2-yl)benzene). This intermediate is a critical building block in medicinal chemistry, particularly for SGLT2 inhibitors and other diarylmethane scaffolds.

While aryl bromides generally undergo oxidative addition to magnesium readily, this specific substrate presents a unique electronic profile. The electron-rich nature of the arene (stabilized by methoxy and isopropyl groups) can occasionally render the initiation sluggish compared to electron-deficient halides. This protocol utilizes a THF-mediated direct insertion strategy, optimized for high conversion (>95%) and minimal Wurtz homocoupling.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Structure: The bromine atom is located at the C4 position.

    • C1: Isopropyl group (weakly activating, bulky).

    • C2: Methoxy group (strongly activating by resonance, withdrawing by induction).

    • C4: Bromine (Reactive site).

  • Steric Environment: The C4 position is flanked by protons at C3 and C5. Consequently, the carbon-halogen bond is sterically accessible, allowing for direct interaction with the magnesium surface.

  • Electronic Factors: The ring is electron-rich. While this generally increases nucleophilicity of the resulting Grignard, it can sometimes raise the reduction potential required for the initial Single Electron Transfer (SET) step, necessitating thermal activation or chemical initiators.

Reaction Mechanism (SET)

The formation proceeds via a radical mechanism on the magnesium surface.

  • SET: Electron transfer from Mg(0) to the Aryl-Br

    
    -antibonding orbital.
    
  • Radical Formation: Generation of an aryl radical anion, which decomposes to an aryl radical and bromide anion.

  • Recombination: Rapid recombination of the aryl radical with the oxidized Mg(I) species to form the C-Mg bond.

GrignardMechanism Substrate Ar-Br (Solution) RadicalAnion [Ar-Br]•⁻ (Adsorbed) Substrate->RadicalAnion SET Step MgSurface Mg(0) (Surface) MgSurface->RadicalAnion RadicalPair Ar• + •MgBr RadicalAnion->RadicalPair C-Br Cleavage Product Ar-MgBr (Grignard Reagent) RadicalPair->Product Recombination SideProduct Ar-Ar (Wurtz Coupling) RadicalPair->SideProduct Diffusion/Dimerization

Figure 1: Mechanistic pathway highlighting the critical SET step and potential for homocoupling (Wurtz reaction) if radical diffusion occurs.

Pre-Reaction Planning

Reagents & Materials
ComponentSpecificationPurpose
Substrate 4-Bromo-1-isopropyl-2-methoxybenzenePrecursor. Purity >98% recommended.
Magnesium Turnings (Grignard grade)Source of Mg(0). Crush lightly to expose fresh surface.
Solvent Anhydrous THFEther linkage coordinates Mg, stabilizing the reagent. Must be <50 ppm H₂O.
Activator Iodine (I₂) crystalsRemoves MgO passivation layer; visual indicator of initiation.
Inert Gas Nitrogen or ArgonEssential. O₂ and moisture kill Grignard reagents instantly.
Concentration Strategy
  • Target Concentration: 0.8 M to 1.0 M.

  • Why? Concentrations below 0.5 M are slow to initiate. Concentrations above 1.5 M risk precipitation and uncontrollable exotherms.

Detailed Experimental Protocol

Phase 1: Setup and Activation
  • Glassware Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a stream of Nitrogen/Argon. Allow to cool to room temperature under inert gas flow.

  • Magnesium Loading: Charge the flask with Magnesium turnings (1.1 - 1.2 equivalents) .

    • Tip: Dry-stir the turnings vigorously for 5 minutes to mechanically abrade the surface.

  • Solvent Charge: Add enough anhydrous THF to just cover the magnesium turnings (approx. 10% of total solvent volume).

  • Activation: Add a single crystal of Iodine . The solution will turn dark brown/orange.

    • Observation: Heat gently with a heat gun or warm water bath. The disappearance of the brown color indicates the formation of MgI₂ and successful activation of the metal surface.

Phase 2: Initiation
  • Substrate Solution: Dissolve the 4-Bromo-1-isopropyl-2-methoxybenzene (1.0 equiv) in the remaining anhydrous THF inside the addition funnel.

  • The "Kick-Start": Add 5-10% of the substrate solution dropwise to the activated Mg/THF mixture.

  • Confirmation: Stop stirring for a moment. Look for:

    • Spontaneous bubbling (solvent boiling) at the metal surface.

    • A slight turbidity/cloudiness (formation of Grignard).

    • Exotherm (touch the flask bottom; it should feel warm).

  • Troubleshooting: If no reaction occurs after 5 minutes, add 1,2-dibromoethane (0.05 equiv) or heat the mixture to reflux until initiation is observed.

Phase 3: Addition and Aging
  • Controlled Addition: Once initiated, begin dropwise addition of the remaining substrate solution.

    • Rate Control: Adjust the rate to maintain a gentle, self-sustained reflux.[1] If the reaction cools too much, the reaction may stall; if it gets too hot, Wurtz coupling increases.

  • Post-Addition Aging: After addition is complete, heat the reaction to reflux (approx. 65°C) for 1 to 2 hours . This ensures conversion of the sterically slightly encumbered aryl bromide.

  • Cooling: Allow the dark grey/brown solution to cool to room temperature.

Workflow Start Start: Flame-Dry Glassware MgLoad Load Mg (1.2 eq) + THF (10%) Start->MgLoad Activate Add Iodine Crystal Heat until Colorless MgLoad->Activate Initiate Add 5% Substrate Wait for Exotherm/Bubbles Activate->Initiate Sustain Add remaining Substrate Maintain Gentle Reflux Initiate->Sustain Age Reflux 1-2 Hours Complete Conversion Sustain->Age QC Titrate (Knochel Method) Age->QC

Figure 2: Operational workflow for the synthesis of the Grignard reagent.

Quality Control: The Knochel Titration

Never assume the theoretical yield. Grignard reagents degrade over time or may have incomplete conversion. The Knochel method is the industry standard for accuracy.

Reagents:

  • Titrant: Iodine (I₂) standard solution (approx 1.0 M in THF).

  • Titration Medium: Saturated LiCl in THF (approx 0.5 M).

Procedure:

  • Weigh exactly 254 mg of Iodine into a 10 mL volumetric flask and dilute to mark with dry THF (creates a 0.1 M I₂ solution).

  • In a clean vial, add 2 mL of sat. LiCl/THF solution .

  • Add 0.50 mL of your Grignard reaction mixture to the vial.

  • Titrate with the 0.1 M Iodine solution until a faint brown color persists (indicating excess Iodine).

Calculation:



(Note: The factor of 2 arises because 1 mole of I₂ reacts with 1 mole of RMgX, but the stoichiometry involves consumption of I₂).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Initiation Passivated Mg surface or wet solvent.Add 2-3 drops of 1,2-dibromoethane (DBE). Apply localized heat (heat gun). Ensure THF is <50ppm H₂O.
Reaction Stalls Temperature too low.Apply external heating to maintain reflux during addition.
Precipitation Concentration too high (>1.5M).Add more anhydrous THF to dissolve salts.
Low Yield (Wurtz) Overheating or fast addition.Slow down addition rate. Cool slightly (but maintain reflux). Dilute reaction.

Safety & Handling

  • Hazards:

    • 4-Bromo-1-isopropyl-2-methoxybenzene: Irritant. Avoid skin contact.[2][3]

    • THF: Highly flammable, peroxide former.

    • Grignard Reagent: Pyrophoric nature (reacts violently with water/air).

  • Controls:

    • Perform all operations in a fume hood.

    • Keep a bucket of sand or Class D fire extinguisher nearby.

    • Quenching: Never pour water directly into the reaction. Quench by slow addition of the reaction mixture into a cooled saturated NH₄Cl solution or ice/water slurry.

References

  • Mechanism & Kinetics: Rogers, H. R.; Hill, C. L.; Fujiwara, Y.; Rogers, R. J.; Mitchell, H. L.; Whitesides, G. M. "Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium." Journal of the American Chemical Society, 1980 , 102, 217. Link

  • Titration Method: Krasovskiy, A.; Knochel, P. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4][5][6][7] Synthesis, 2006 , 5, 890–891.[4][5][7] Link

  • General Protocol: "Grignard Reagents." Organic Syntheses, Coll.[8][9] Vol. 1, p. 226 (1941 ).[8] Link

  • Substrate Context (SGLT2): Example usage in gliflozin synthesis patents often references similar intermediate preparations. See: US Patent 20110077418A1, "Process for the preparation of glucoside derivatives." Link

Sources

Application Note: Regioselective Synthesis of 4-Formyl-2-isopropyl-1-methoxybenzene via Bromine-Lithium Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 4-formyl-2-isopropyl-1-methoxybenzene (also identified as 3-isopropyl-4-methoxybenzaldehyde). This intermediate is critical in the development of various pharmaceutical pharmacophores, particularly in the modification of thymol-derived natural products and ligand synthesis.

The Regioselectivity Challenge: Direct lithiation (Directed Ortho Metalation, DoM) of the starting material, 2-isopropyl-1-methoxybenzene (2-isopropylanisole), is not recommended for this specific target.

  • Why DoM Fails: The methoxy group is a strong Directed Metalation Group (DMG). Treatment with n-butyllithium (n-BuLi) typically directs lithiation to the ortho position (C6), yielding the 2,6-substituted isomer (6-formyl-2-isopropyl-1-methoxybenzene) rather than the desired 2,4-isomer.

  • The Solution: This protocol utilizes a Bromine-Lithium Exchange strategy.[1][2] We first install a bromine atom at the C4 position (para to the methoxy) using electrophilic aromatic substitution, which is governed by the strong directing effect of the methoxy group. Subsequent treatment with n-BuLi effects a rapid and clean lithium-halogen exchange at C4, followed by formylation with

    
    -dimethylformamide (DMF).
    
Reaction Scheme Overview

ReactionScheme SM 2-Isopropyl-1-methoxybenzene (Starting Material) Bromination Step 1: Bromination (NBS, MeCN, 0°C) SM->Bromination Intermediate 4-Bromo-2-isopropyl-1-methoxybenzene (Key Precursor) Bromination->Intermediate Regioselective (Para) Lithiation Step 2: Li-Hal Exchange (n-BuLi, THF, -78°C) Intermediate->Lithiation Quench Step 3: Formylation (DMF, -78°C -> RT) Lithiation->Quench Aryl-Li Intermediate Product 4-Formyl-2-isopropyl-1-methoxybenzene (Target) Quench->Product

Figure 1: Strategic workflow differentiating the regioselective bromination route from direct metalation.

Precursor Synthesis: Regioselective Bromination

Note: If 4-bromo-2-isopropyl-1-methoxybenzene is commercially available, skip to Section 3. If synthesizing from 2-isopropylanisole, follow this protocol.

Objective: Install a bromine handle specifically at the C4 position. Mechanism: The methoxy group is a strong ortho/para activator. The isopropyl group at C2 sterically hinders the C3 position. Consequently, electrophilic bromination occurs predominantly at C4 (para to OMe).

Protocol A: Bromination with NBS

Reagents:

  • 2-Isopropyl-1-methoxybenzene (1.0 equiv)[3]

  • 
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • Acetonitrile (MeCN) (0.5 M concentration relative to substrate)

  • Ammonium Acetate (10 mol% catalyst - optional, promotes regioselectivity)

Procedure:

  • Setup: Charge a round-bottom flask with 2-isopropyl-1-methoxybenzene and MeCN. Cool to 0°C in an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench with saturated aqueous

    
     (to remove excess bromine). Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a characteristic pattern for 1,2,4-trisubstitution.
    

Core Protocol: Lithiation and Formylation[4]

Safety Critical: n-Butyllithium is pyrophoric.[4] All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Reagents & Equipment Table
ComponentSpecificationRole
Substrate 4-Bromo-2-isopropyl-1-methoxybenzenePrecursor for Li-exchange
Lithium Source n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in HexanesLithium-Halogen Exchange Reagent
Electrophile

-Dimethylformamide (DMF), Anhydrous
Formyl source
Solvent Tetrahydrofuran (THF), Anhydrous, Inhibitor-freeReaction medium (solvates Li-species)
Quench Saturated aqueous

Proton source / Hydrolysis
Gas Argon (preferred) or NitrogenInert atmosphere
Experimental Workflow
Step 1: System Preparation[5][6]
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Evacuate and backfill with Argon three times while the flask is still hot. Allow to cool to RT under positive Argon pressure.

Step 2: Solvation and Cooling[7]
  • Add 4-bromo-2-isopropyl-1-methoxybenzene (1.0 equiv, e.g., 2.29 g, 10 mmol) via syringe.

  • Add anhydrous THF (50 mL, 0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

    • Checkpoint: The solution must be completely moisture-free. Any water will quench the n-BuLi immediately.

Step 3: Lithium-Halogen Exchange[1]
  • Add n-BuLi (1.1 equiv, e.g., 6.9 mL of 1.6 M solution) dropwise via syringe over 10–15 minutes.

    • Technique: Run the solution down the side of the flask to precool it before it hits the reaction mass.

  • Stir at -78°C for 30–45 minutes .

    • Observation: A color change (often to pale yellow or light pink) may occur, indicating the formation of the aryl lithium species.

    • Why -78°C? Low temperature prevents the aryl lithium from attacking the THF solvent (via

      
      -deprotonation) and suppresses Wurtz-type coupling.
      
Step 4: Formylation (The Quench)
  • Add anhydrous DMF (3.0 equiv, e.g., 2.3 mL) dropwise to the cold solution.

    • Note: DMF is used in excess to ensure rapid trapping of the lithiated species.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

    • Mechanism:[1][8][9][10][11][12] The reaction initially forms a hemiaminoxide alkoxide intermediate, which is stable at low temperatures. Hydrolysis occurs in the next step.

Step 5: Hydrolysis and Workup
  • At 0°C, carefully add saturated aqueous

    
      (20 mL) to quench the reaction. Vigorous stirring is required to hydrolyze the intermediate to the aldehyde.
    
  • Stir for 15 minutes at RT.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the combined organic layers with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Purification and Characterization

Purification

The crude oil is typically purified via Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5

    
     85:15).
    
  • Product: The aldehyde is less polar than the alcohol byproducts but more polar than the debrominated starting material.

Characterization Data (Expected)
  • Appearance: Pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.85 (s, 1H, CH O) – Diagnostic aldehyde peak.
      
    • 
       7.7–7.8 (m, 2H, Ar-H at C3, C5) – Deshielded by carbonyl.
      
    • 
       6.9–7.0 (d, 1H, Ar-H at C6).
      
    • 
       3.90 (s, 3H, OCH 
      
      
      
      ).
    • 
       3.35 (sept, 1H, CH (
      
      
      
      )
      
      
      ).
    • 
       1.25 (d, 6H, CH(
      
      
      
      )
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or DMFDistill THF over Na/Benzophenone; store DMF over 4Å sieves.
Debrominated Product Incomplete trapping with DMFIncrease DMF equivalents (up to 5.0 equiv); ensure efficient stirring.
Wurtz Coupling Temperature too highStrictly maintain -78°C during n-BuLi addition and exchange.
Wrong Isomer Used DoM (Route A) instead of ExchangeEnsure starting material is the 4-bromo derivative, not the parent anisole.

References

  • Regioselective Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of the Chemical Society, Perkin Transactions 1, 1999 . Link

  • Lithium-Halogen Exchange Review: Bailey, W. F., & Patricia, J. J.[9] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988 , 352(1-2), 1-46. Link

  • General Formylation Protocol: "Preparation of aromatic aldehydes via lithiation." Organic Syntheses, Coll. Vol. 6, p. 901 (1988 ). Link

  • Safety with Organolithiums: Schwindt, M. A., et al. "Safe handling of organolithium reagents in the laboratory." Organic Process Research & Development, 2007 . Link

Sources

Methylation of 4-bromo-2-isopropylphenol to form 4-Bromo-2-isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-Bromo-2-isopropylanisole via Methylation of 4-bromo-2-isopropylphenol

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-2-isopropylanisole through the methylation of 4-bromo-2-isopropylphenol. The protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. By explaining the causality behind experimental choices, this guide aims to equip the user with the necessary insights for successful synthesis and potential optimization.

Scientific Foundation: The Williamson Ether Synthesis

The methylation of 4-bromo-2-isopropylphenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves two key steps:

  • Deprotonation: The phenolic proton of 4-bromo-2-isopropylphenol is acidic and is removed by a suitable base to form a potent nucleophile, the corresponding phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol quantitatively without promoting side reactions.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic methyl group of the methylating agent (in this protocol, dimethyl sulfate). This attack displaces the leaving group (the sulfate ion) in a single, concerted step, forming the desired ether product, 4-Bromo-2-isopropylanisole.[2]

The alkylating agent must be a primary or methyl halide/sulfate for the SN2 pathway to be efficient.[1] Secondary and tertiary alkylating agents are prone to undergoing elimination reactions (E2) in the presence of a strong base like a phenoxide.[3]

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 4-bromo-2-isopropylphenol Phenoxide Sodium 4-bromo-2-isopropylphenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) Product 4-Bromo-2-isopropylanisole Phenoxide->Product + Dimethyl Sulfate MethylatingAgent Dimethyl Sulfate LeavingGroup Sodium Methyl Sulfate Product->LeavingGroup + Byproduct

Caption: Figure 1: Reaction Mechanism

Hazard Analysis and Mitigation

Utmost caution is required when handling the reagents for this synthesis. A thorough risk assessment must be conducted before commencing any experimental work.

ReagentKey HazardsMitigation and Handling Precautions
4-bromo-2-isopropylphenol Harmful if swallowed. Causes skin and serious eye irritation.[4][5]Wear standard personal protective equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.[6]
Dimethyl Sulfate EXTREMELY TOXIC & PROBABLE HUMAN CARCINOGEN . Fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[7][8][9] Effects of exposure may be delayed.[7][10]MUST be handled in a certified chemical fume hood. Use appropriate impermeable gloves (e.g., butyl rubber or Viton), safety goggles, and a lab coat.[7] Have an emergency quench solution (e.g., dilute ammonium hydroxide) readily available. All equipment in contact with dimethyl sulfate must be decontaminated.
Sodium Hydroxide (NaOH) Corrosive. Causes severe skin burns and eye damage.Wear appropriate PPE. Handle with care, as it is hygroscopic and can generate heat upon dissolution.
Acetone Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from ignition sources. Use in a well-ventilated area, preferably a fume hood.
Diethyl Ether Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.Keep away from ignition sources. Store in a tightly sealed container. Check for peroxides before use if the container has been opened previously.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolar Eq.
4-bromo-2-isopropylphenol26307-50-6215.091.075 g1.0
Sodium Hydroxide (NaOH)1310-73-240.000.22 g1.1
Dimethyl Sulfate77-78-1126.130.50 mL (0.66 g)1.05
Acetone67-64-158.0825 mL-
Diethyl Ether60-29-774.12~50 mL-
1 M HCl (aq)7647-01-0-~20 mL-
Saturated NaCl (Brine)7647-14-5-~20 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-
Experimental Workflow

Experimental_Workflow A 1. Setup Dissolve phenol and NaOH in acetone in a round-bottom flask. B 2. Reaction Add dimethyl sulfate dropwise at room temperature. Stir for 4-6 hours. A->B C 3. Monitoring Track reaction progress via TLC. B->C D 4. Quenching Add water to quench the reaction. C->D E 5. Extraction Extract the product with diethyl ether. D->E F 6. Washing Wash organic layer with 1 M HCl and brine. E->F G 7. Drying & Filtration Dry over MgSO4, filter. F->G H 8. Concentration Remove solvent under reduced pressure. G->H I 9. Purification Purify crude product via column chromatography. H->I J 10. Analysis Characterize the final product (NMR, IR, etc.). I->J

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-isopropylphenol (1.075 g, 5.0 mmol) and acetone (25 mL). Stir until the solid dissolves. Add powdered sodium hydroxide (0.22 g, 5.5 mmol) to the solution. Stir the resulting suspension at room temperature for 20 minutes.

  • Addition of Methylating Agent: In a chemical fume hood, carefully draw dimethyl sulfate (0.50 mL, 5.25 mmol) into a syringe. Add the dimethyl sulfate dropwise to the stirring suspension over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of water. Rinse the reaction flask with a small amount of diethyl ether (~10 mL) and add it to the separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Workup - Washing: Combine the organic layers. Wash the combined organic phase sequentially with 1 M HCl (1 x 20 mL) to remove any unreacted base, followed by saturated aqueous sodium chloride (brine) (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield pure 4-Bromo-2-isopropylanisole.

Product Characterization

The identity and purity of the synthesized 4-Bromo-2-isopropylanisole should be confirmed through spectroscopic analysis.

  • Appearance: Expected to be a colorless to light yellow oil or low-melting solid.

  • Molecular Weight: 229.11 g/mol .[11]

  • Expected Spectroscopic Data:

AnalysisExpected Observations
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.8 ppm), isopropyl group (septet for CH, ~3.3 ppm; doublet for CH₃, ~1.2 ppm), and aromatic protons.
¹³C NMR Signals for the methoxy carbon (~56 ppm), isopropyl carbons, and aromatic carbons.
FT-IR (cm⁻¹) Absence of a broad O-H stretch from the starting phenol (~3200-3600 cm⁻¹). Presence of C-O-C stretches (asymmetric ~1250 cm⁻¹, symmetric ~1040 cm⁻¹).[12] Aromatic C-H stretches (~3000-3100 cm⁻¹) and aliphatic C-H stretches (~2850-2960 cm⁻¹).[13][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation of the phenol.Ensure the base is of good quality and used in slight excess (1.1 eq.). Consider a stronger base like potassium carbonate if issues persist.[15]
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but must be done cautiously with volatile solvents.
Starting Material Remains Ineffective methylating agent.Ensure the dimethyl sulfate is not old or decomposed.
Reaction has not gone to completion.See "Low Yield" suggestions.
Presence of Side Products C-alkylation of the phenoxide.This is less common with phenols but can occur.[16] Using a polar aprotic solvent like acetone or DMF generally favors the desired O-alkylation.

Conclusion

The methylation of 4-bromo-2-isopropylphenol to 4-Bromo-2-isopropylanisole via the Williamson ether synthesis is an effective and reliable transformation. Success hinges on the careful selection of reagents, adherence to anhydrous conditions during the reaction, and stringent observation of safety protocols, particularly when handling the highly toxic methylating agent, dimethyl sulfate. The provided protocol, coupled with in-process monitoring and appropriate final product characterization, offers a robust framework for the synthesis of this valuable chemical intermediate.

References

  • Bartleby.com. (2021, August 17). IR Spectrum Of Anisole. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]

  • Vaia. Treatment of anisole - Organic Chemistry. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Sevron Safety Solutions. (2016, September 20). Dimethyl sulphate Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Available at: [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole. Available at: [Link]

  • CPAchem Ltd. Safety data sheet - Dimethyl sulfate. Available at: [Link]

  • Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(6), 1192–1195.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chem LibreTexts. (2015, March 7). Anisole. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Available at: [Link]

  • Cochise College. SAFETY DATA SHEET - 4-Bromo-2-isopropylphenol. Available at: [Link]

  • Loba Chemie. (2016, May 6). 4-BROMOANISOLE FOR SYNTHESIS MSDS. Available at: [Link]

  • PubChem. 4-Bromo-2-isopropyl-1-methoxybenzene. Available at: [Link]

  • LookChem. 4-Bromo-3-isopropylanisole. Available at: [Link]

  • ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • Google Patents. CN104230675A - Preparation method of 4-bromoanisole.
  • Alkali Scientific. 2-Bromo-4-methylanisole. Available at: [Link]

Sources

Troubleshooting & Optimization

Separation of 4-Bromo and 6-Bromo-2-isopropylanisole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation Protocol Ticket ID: ISO-SEP-BR-ANI-0406 Subject: Separation of 4-Bromo-2-isopropylanisole and 6-Bromo-2-isopropylanisole Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are dealing with the separation of regioisomers resulting from the bromination of 2-isopropylanisole.

  • Target A (Major): 4-Bromo-2-isopropylanisole (Para to methoxy, sterically favored).

  • Target B (Minor): 6-Bromo-2-isopropylanisole (Ortho to methoxy, sterically hindered).

The Challenge: These isomers possess similar boiling points due to identical molecular weights and functional groups.[1][2] However, their structural symmetry and polarity differences (dipole moments) allow for separation via high-efficiency vacuum distillation (for bulk enrichment) and flash chromatography or crystallization (for high purity).

Module 1: Analytical Diagnosis & Identification

Q: How do I definitively distinguish between the 4-Bromo and 6-Bromo isomers before attempting separation?

A: You cannot rely solely on retention time without a standard. You must use 1H NMR for structural validation.[2]

Protocol:

  • Isolate a small aliquot of your crude mixture.

  • Run 1H NMR (CDCl3). Focus on the aromatic region (6.5 – 7.5 ppm).[1][2]

Feature4-Bromo-2-isopropylanisole (Major)6-Bromo-2-isopropylanisole (Minor)
Symmetry Asymmetric substitution (1,2,4-pattern).1,2,3-trisubstituted pattern (crowded).[2][3]
Coupling Look for a doublet (d) (H at C6, ortho to OMe) and a doublet of doublets (dd) (H at C5).Look for a triplet (t) or dd pattern characteristic of the 3,4,5 protons if resolution allows, but key is the absence of the para-coupling pattern.[1]
Key Shift The proton at C3 (ortho to iPr) will be a doublet with meta-coupling (~2 Hz) or obscured.The proton at C4 (para to OMe) is often distinct.[1][2]

Self-Validation Checkpoint:

  • If you see a dominant set of signals with a clear ABX or ABC pattern and a strong singlet for OMe (~3.8 ppm), assign the major product as the 4-Bromo.[1] The 6-Bromo is sterically crowded; its OMe signal may be slightly shifted upfield due to shielding by the adjacent iPr and Br groups (ortho-effect).

Module 2: Distillation Strategies (Bulk Separation)

Q: Can I separate these isomers using standard vacuum distillation?

A: Standard distillation will likely fail to achieve >95% purity due to the small boiling point differential (


BP < 10°C).[1][2] However, fractional vacuum distillation  can enrich the mixture significantly.[1][2]

Thermodynamic Profile:

  • 4-Bromo (Para): Higher Boiling Point (More linear, better stacking).[2]

  • 6-Bromo (Ortho): Lower Boiling Point (Steric inhibition of intermolecular forces; "globular" shape).

Troubleshooting Guide:

  • Issue: "The fractions are co-distilling."[1][2]

    • Cause: Insufficient theoretical plates or reflux ratio too low.[2]

    • Solution: Switch to a Vigreux column (minimum 20cm) or, ideally, a Spinning Band Distillation system.[2] Increase reflux ratio to 10:1 (10 drops back, 1 drop collect).

  • Issue: "Product is degrading/discoloring."

    • Cause: Thermal instability of the C-Br bond or ether cleavage at high T.[1]

    • Solution: Lower the pressure to < 2 mmHg . Keep pot temperature below 140°C.

Module 3: Chromatographic Separation (High Purity)

Q: Distillation didn't give me 99% purity. How do I optimize the Flash Chromatography?

A: The polarity difference is your lever here.[1][2] The 6-Bromo isomer is generally less polar than the 4-Bromo isomer because the dipoles of the ether oxygen and the ortho-bromine partially cancel or are sterically shielded.[1]

Optimized Protocol:

  • Stationary Phase: Silica Gel (40-63 µm).[2]

  • Mobile Phase: Hexane/Ethyl Acetate (Start 100:0

    
     98:2).[1][2]
    
    • Note: These compounds are very non-polar.[2] Using >5% EtOAc will cause co-elution.[1][2]

  • Loading: <1% of column mass (strict loading is required for difficult separations).

Visual Workflow (Decision Tree):

SeparationWorkflow Start Crude Reaction Mixture (4-Br & 6-Br) Analysis Step 1: GC-MS / NMR Determine Ratio Start->Analysis Decision Is 6-Br > 20%? Analysis->Decision Distillation Step 2: Fractional Distillation (Enrichment) Decision->Distillation Yes (Bulk Removal) Chromatography Step 3: Flash Chromatography (Silica, Hex/EtOAc 99:1) Decision->Chromatography No (Direct Purification) Distillation->Chromatography Enriched Fractions Crystallization Step 4: Crystallization (Solvent: Pentane/MeOH) Chromatography->Crystallization Optional (For 4-Br Solid) Final Pure Isomers (>98%) Chromatography->Final Crystallization->Final

Caption: Logical workflow for selecting the appropriate separation modality based on isomer ratio and purity requirements.

Module 4: Crystallization (Scalability)

Q: Is there a non-chromatographic way to get pure 4-Bromo-2-isopropylanisole?

A: Yes, likely via melt crystallization or solvent recrystallization.[2] The para-isomer (4-Br) typically has a significantly higher melting point than the ortho-isomer (6-Br), which is often an oil at room temperature.

Protocol:

  • Solvent: Dissolve the enriched mixture (from distillation) in a minimum amount of hot Methanol or Pentane (cooling required).[2]

  • Cooling: Slowly cool to -20°C.

  • Filtration: The solid precipitate is almost exclusively the 4-Bromo isomer.[1][2] The filtrate (mother liquor) will be enriched in the 6-Bromo isomer.

Self-Validating Checkpoint:

  • Measure the Melting Point (MP).[2][4]

  • If the MP range is sharp (< 2°C range), the crystals are pure.[1]

  • If the MP is broad or the solid is "mushy," re-crystallize.[1]

References & Authority

  • Mechanism & Regioselectivity:

    • Bromination of Anisoles: The methoxy group directs ortho/para.[1][2][5] The isopropyl group adds steric bulk, heavily favoring the 4-position (para to OMe) over the 6-position (ortho to OMe, flanked by iPr).

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[2] Wiley.[2][6] (General EAS principles).

  • Separation Analogies (Bromoanisoles):

    • Barton, B., & Senekal, U. (2024).[2][7] Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

    • Context: Discusses the difficulty of separating bromoanisole isomers by distillation due to close boiling points (216°C vs 223°C) and offers host-guest chemistry as an alternative.

  • Synthesis & Properties:

    • 4-Bromo-2-methylanisole (Analog): Sigma-Aldrich Product Sheet.[2] Link

    • Context: Demonstrates that 2,4-disubstituted anisoles are often solids (MP 66-69°C), supporting the crystallization strategy for your 4-bromo-2-isopropyl analog.

  • Chromatographic Behavior:

    • Ortho vs Para Separation: Ortho-substituted aromatics generally elute faster on silica gel (lower retention factor,

      
      ) compared to para-isomers due to steric shielding of the polar functional group.
      
    • Source:Journal of Chromatography A (General retention rules for substituted benzenes).

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-2-isopropylanisole before handling. These compounds are likely skin irritants and potential sensitizers.[2]

Sources

Technical Support Center: Purification of 4-Bromo-1-isopropyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a specialized Technical Support resource designed for researchers purifying 4-Bromo-1-isopropyl-2-methoxybenzene (and its close regioisomers) via vacuum distillation.

It prioritizes thermal stability , isomer separation , and vacuum integrity , as these are the critical failure points for brominated aromatic ethers.

Ticket Subject: Vacuum Distillation Protocol & Troubleshooting Applicable Compound: 4-Bromo-1-isopropyl-2-methoxybenzene (and analogs such as 4-Bromo-2-isopropyl-1-methoxybenzene) Physical State: Viscous liquid (oil) or low-melting solid. Critical Hazard: Thermal decomposition releasing HBr/Br₂; oxidation-induced discoloration.

Part 1: Pre-Distillation Assessment (The Setup)

Before heating, verify your system against these parameters. This molecule has a high atmospheric boiling point (est. 260–280°C). Distilling at atmospheric pressure will result in decomposition.

Q: What are the target vacuum and temperature parameters?

A: You must operate under high vacuum to keep the bath temperature below the decomposition threshold (approx. 180°C).

ParameterTarget RangeScientific Rationale
Vacuum Pressure 0.1 – 1.0 mmHg (Torr)Reduces boiling point (BP) to a manageable 100–130°C range, preventing hydrodebromination.
Bath Temperature 20°C > Vapor Temp Maintain a thermal gradient. If the bath is >180°C, you risk polymerization or cleavage of the methoxy group.
Condenser Temp 40–50°C (Warm Water)Critical: This compound is a heavy oil/low-melting solid. Cold water (0°C) may cause it to crystallize and clog the condenser.
Collection Flasks 3 (Pre-run, Main, Tail)Required to separate lower-boiling impurities (e.g., unreacted cumene derivatives) and higher-boiling dibromo byproducts.
Q: Which distillation column should I use?

A: Use a Vigreux column (15–20 cm) or a Short Path head depending on purity needs.

  • Use Vigreux: If you suspect the presence of regioisomers (e.g., ortho-bromo vs. para-bromo). The added theoretical plates are necessary for separation.

  • Use Short Path: If the material is already >90% pure and you simply need to remove color/tar. This minimizes residence time and thermal stress.

Part 2: Operational Troubleshooting (The Process)

Workflow Diagram: Distillation Logic

DistillationLogic Start Start Heating (Vacuum < 1 mmHg) CheckVac Is Vacuum Stable? Start->CheckVac LeakCheck Troubleshoot Leaks (Grease joints, check pump) CheckVac->LeakCheck No (Fluctuating) TempRise Increase Bath Temp (Slow Ramp) CheckVac->TempRise Yes (<1 mmHg) LeakCheck->CheckVac Reflux Observe Reflux (Vapor reaches thermometer) TempRise->Reflux ColorCheck Is Distillate Colored? Reflux->ColorCheck CollectMain Collect Main Fraction (Steady Temp) ColorCheck->CollectMain Clear/Colorless Oxidation Issue: Oxidation/Decomp Add Cu wire, Check N2 seal ColorCheck->Oxidation Yellow/Brown Stop Stop & Backfill N2 CollectMain->Stop Vapor Temp Drops Oxidation->Stop

Caption: Decision matrix for monitoring vacuum stability and distillate quality during purification.

Part 3: Troubleshooting FAQs

Issue 1: The Distillate is Turning Yellow/Brown

Diagnosis: This is likely due to oxidative degradation or the liberation of elemental bromine (Br₂).

  • The Mechanism: Brominated aromatic ethers are light- and heat-sensitive. Trace HBr formation can catalyze further decomposition (autocatalysis).

  • The Fix:

    • Copper Stabilizer: Add a few strands of polished, clean copper wire to the receiving flask. Copper reacts with free bromides/Br₂, preventing them from catalyzing further degradation.

    • Nitrogen Bleed: Ensure the capillary bleed (if used) is connected to a dry Nitrogen/Argon source, not ambient air. Oxygen accelerates discoloration at high temperatures.

    • Protect from Light: Wrap the receiving flask in aluminum foil.

Issue 2: Severe Bumping (Uncontrolled Boiling)

Diagnosis: "Bumping" occurs when superheating happens before bubble nucleation, common in viscous oils under vacuum.

  • The Fix:

    • Stirring: Use a magnetic stir bar capable of high RPM. Boiling chips are useless in vacuum.[1][2]

    • Ebulliator: If stirring is insufficient, use a glass capillary ebulliator introducing a microscopic stream of inert gas (N₂) into the bottom of the flask. This provides nucleation sites.

    • Flask Size: Ensure the boiling flask is no more than half full .

Issue 3: Product Solidifies in the Condenser

Diagnosis: The compound’s melting point is likely near or above the temperature of your coolant.

  • The Fix:

    • Switch Coolant: Do not use tap water or a chiller. Use a recirculating heater set to 45°C .

    • Heat Gun: Keep a heat gun nearby to gently warm the condenser bridge if crystals begin to bridge the gap. Caution: Do not overheat the joints.

Issue 4: Vacuum Pressure Fluctuates

Diagnosis: Volatile impurities (solvent, moisture) are off-gassing, or there is a leak.

  • The Fix:

    • Degassing Step: Before heating the bath to distillation temperatures, stir the crude mixture under full vacuum at room temperature (or slightly warm, ~30°C) for 20 minutes. This removes residual solvents (EtOAc, DCM) that cause pressure spikes.

    • Trap Check: Ensure your cold trap (liquid N₂ or Dry Ice/Acetone) is not blocked.

Part 4: Post-Distillation Analysis

Once collected, the main fraction must be validated.

Analysis MethodExpected ResultTroubleshooting Failure
1H NMR Distinct doublets for aromatics; Septet for Isopropyl CH; Singlet for OMe.Extra peaks? Check for regioisomers (ortho vs para). These often have slightly different coupling constants (J-values).
TLC Single spot (Visualize with UV).Streaking? Indicates decomposition (phenolic byproducts). Re-distill or pass through a short silica plug.
Appearance Clear, colorless to pale yellow oil.Darkening over time? Store under Argon in the dark.
Technical Note on Isomerism

Users often confuse 4-Bromo-1-isopropyl-2-methoxybenzene with 4-Bromo-2-isopropyl-1-methoxybenzene .

  • Check your synthesis: If you brominated 2-isopropyl-anisole, the major product is likely the para-to-methoxy isomer (4-Bromo-2-isopropyl-1-methoxybenzene).

  • Check your BP: While boiling points are similar, the melting points often differ. If your product remains liquid while the literature says "solid," you may have the other isomer or an impurity preventing crystallization [1].

References

  • PubChem. 4-bromo-1-isopropyl-2-methoxybenzene (Compound).[3] National Library of Medicine. Available at: [Link]

  • University of Rochester. Purification: Distillation at Reduced Pressures. Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1-isopropyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Bromo-1-isopropyl-2-methoxybenzene. This guide is designed for professionals in research and drug development, offering in-depth, field-tested advice for obtaining high-purity material through crystallization. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.

Part 1: Foundational Knowledge - Understanding Your Compound

Successful purification begins with a clear understanding of the target molecule's physicochemical properties. 4-Bromo-1-isopropyl-2-methoxybenzene is a substituted aromatic ether with distinct characteristics that dictate its behavior in various solvents.

Key Structural Features:

  • Aromatic Ring: The core benzene structure is nonpolar and hydrophobic.

  • Isopropyl and Methoxy Groups: These substituents add to the molecule's organic character. The methoxy group introduces a slight polar element and a potential hydrogen bond acceptor site.[1]

  • Bromo Group: Increases the molecular weight and has a minor impact on polarity.

The molecule's structure is predominantly nonpolar, which is quantitatively confirmed by its predicted LogP value (a measure of lipophilicity).[2][3][4] This characteristic is the primary determinant for selecting an appropriate crystallization solvent system.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO[2][3]
Molecular Weight 229.11 g/mol [2][3]
Predicted XLogP3 3.7[2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Purity (Typical) ≥95-96%[5][6]

Part 2: Frequently Asked Questions - Solvent System Selection

Q1: What is the guiding principle for choosing a crystallization solvent for 4-Bromo-1-isopropyl-2-methoxybenzene?

The fundamental principle is "like dissolves like".[7] An ideal crystallization solvent should exhibit a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at cool temperatures.[8][9] This differential allows the compound to dissolve completely when hot and then crystallize out in a pure form upon cooling, leaving impurities behind in the "mother liquor".[10]

Given the nonpolar nature of 4-Bromo-1-isopropyl-2-methoxybenzene (LogP ≈ 3.7), you should focus on nonpolar or moderately polar organic solvents.[1][2][3][4]

Q2: Which single solvents are the most promising candidates and why?

While finding a perfect single solvent can be challenging, several candidates are worth investigating based on their polarity and boiling points.

SolventRationale for UsePotential Issues
Heptane/Hexane Good nonpolar solvents that should exhibit low solubility at room temperature, potentially increasing significantly upon heating.[11]High solubility even when hot may be an issue. Prone to causing the compound to "oil out" rather than crystallize.[12]
Methanol/Ethanol These polar solvents are likely poor solvents for this nonpolar compound at room temperature.[13] Solubility may increase sufficiently upon heating to make them viable.The compound may have very limited solubility even at the boiling point, leading to the use of large solvent volumes and poor recovery.
Isopropanol Its polarity is intermediate between ethanol and hydrocarbons. It may provide the ideal solubility profile.Requires experimental validation; solubility data is not readily available.
Toluene As an aromatic solvent, it shares structural similarity with the compound, suggesting good solubility.[14] Its high boiling point is advantageous.The compound might be too soluble even at low temperatures, leading to poor yield.[14]
Q3: My compound seems too soluble or too insoluble in every single solvent I try. What is the next step?

This is a very common scenario, and the solution is to use a mixed-solvent system, also known as a solvent-anti-solvent pair.[8][15] This technique offers fine control over the solubility. The process involves dissolving your compound in a minimal amount of a "good" or "soluble" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" in which the compound is insoluble is added dropwise until the solution becomes persistently cloudy (the saturation point).[15] The two solvents must be miscible with each other.[8][16]

Recommended Solvent Pairs for 4-Bromo-1-isopropyl-2-methoxybenzene:

"Good" Solvent (Soluble)"Poor" Solvent (Anti-Solvent)Rationale & Comments
Dichloromethane (DCM) Hexane or HeptaneA classic pair. DCM readily dissolves many organic compounds, while hexane is a strong anti-solvent. The high volatility of DCM can be a drawback.
Ethyl Acetate Hexane or HeptaneA very common and effective pair for compounds of intermediate polarity.[8][17]
Acetone Hexane or HeptaneSimilar to ethyl acetate/hexane, this is a robust and widely used system.[12]
Toluene Hexane or HeptaneExcellent for aromatic compounds. Adding hexane to a hot toluene solution upon cool-down can induce excellent crystal formation.[8][17]
Methanol WaterA common pair for moderately polar compounds.[14][17] Given the high LogP of the target, this may be less effective, but it is simple to try. Be cautious, as water can sometimes promote oiling out.

Part 3: Experimental Protocols & Workflows

The following are detailed, step-by-step methodologies for performing crystallization.

General Crystallization Workflow

G cluster_prep Preparation cluster_proc Process cluster_iso Isolation & Drying start Crude Solid Product solv_select Select Solvent System (Single or Mixed) start->solv_select dissolve Dissolve in Minimum Amount of Hot Solvent solv_select->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter Optional cool Slow Cooling to Room Temp, Then Ice Bath dissolve->cool hot_filter->cool vac_filter Collect Crystals via Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry finish Pure Crystalline Product dry->finish G cluster_oil Issue: Oiling Out cluster_nocrystal Issue: No Crystals Form start Problem Encountered During Cooling oil_out Compound separates as a liquid/oil start->oil_out no_crystal Solution remains clear even when cold start->no_crystal oil_cause1 Cause: Cooling too fast oil_out->oil_cause1 oil_cause2 Cause: Insufficient solvent oil_out->oil_cause2 oil_cause3 Cause: High impurity level oil_out->oil_cause3 oil_sol1 Solution: Re-heat, allow to cool more slowly oil_cause1->oil_sol1 oil_sol2 Solution: Re-heat, add more 'good' solvent (10-20%) oil_cause2->oil_sol2 oil_sol3 Solution: Consider charcoal treatment or re-chromatography oil_cause3->oil_sol3 no_crystal_cause1 Cause: Too much solvent used no_crystal->no_crystal_cause1 no_crystal_cause2 Cause: Supersaturation no_crystal->no_crystal_cause2 no_crystal_sol1 Solution: Boil off a portion of the solvent and re-cool no_crystal_cause1->no_crystal_sol1 no_crystal_sol2 Solution: Scratch inner wall of flask with a glass rod no_crystal_cause2->no_crystal_sol2 no_crystal_sol3 Solution: Add a seed crystal of pure product no_crystal_cause2->no_crystal_sol3

Caption: Decision tree for troubleshooting common crystallization issues.

Q4: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how do I fix it?

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. [15][18]* Primary Cause: The solubility of the compound decreases so rapidly upon cooling that it crashes out of solution as a supercooled liquid. High levels of impurities can also depress the melting point, exacerbating the issue. [18]* Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (10-20%) of additional hot solvent to make the solution slightly less concentrated. [18]Then, allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help. [18]If the problem persists, the chosen solvent system may be inappropriate, and another should be screened.

Q5: The solution has cooled, even in an ice bath, but no crystals have formed. What should I do?

A5: This indicates that the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event to begin crystallization.

  • Cause 1: Too Much Solvent: You may have added more hot solvent than was necessary. The compound remains soluble even when cold. [18] * Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. [18]Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Cause 2: Supersaturation: The solution is concentrated enough, but there are no nucleation sites for crystals to begin growing.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solvent. [14]The microscopic imperfections on the glass provide a surface for crystal nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

Q6: I got crystals, but my final yield is very low (<50%). How can I improve it?

A6: A low yield is typically due to the compound having significant solubility in the cold mother liquor.

  • Cause: Using too much solvent is the most common reason. [18]Alternatively, the cooling may not have been sufficient or long enough.

  • Solution 1 (Optimize Solvent Volume): During the dissolution step, be meticulous about adding the absolute minimum amount of hot solvent required.

  • Solution 2 (Maximize Cooling): Ensure the flask is left in an ice bath for an adequate amount of time (at least 30-60 minutes) to minimize the compound's solubility.

  • Solution 3 (Second Crop): Take the filtrate (mother liquor) and reduce its volume by boiling off a significant portion of the solvent. Upon cooling this more concentrated solution, a second crop of crystals may form. [19]Note that this second crop is often less pure than the first.

References

  • PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 20, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved February 20, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017, June 22). How to grow crystals for a non polar organic compounds. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-isopropyl-2-methoxybenzene | C10H13BrO | CID 23113881. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 20, 2026, from [Link]

  • Al-Mimar, Z. H. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. College of Basic Education, University of Kufa. Retrieved February 20, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (2026). 4-bromo-1-isopropyl-2-methoxybenzene (C10H13BrO). Université du Luxembourg. Retrieved February 20, 2026, from [Link]

  • YouTube. (2020, December 18). Nitration of Bromobenzene: Fractional Recrystallization 1st Crop. Retrieved February 20, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Bromoanisole. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 20, 2026, from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 20, 2026, from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved February 20, 2026, from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved February 20, 2026, from [Link]

  • EduBirdie. (2021). Lab Report - Nitration of Bromobenzene. Retrieved February 20, 2026, from [Link]

  • YouTube. (2020, October 20). Nitration Of Bromobenzene & TLC. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting low yields in Suzuki coupling of sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields/Failed Conversions in Ortho-Substituted Biaryl Synthesis

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄/Na₂CO₃) failed to couple a sterically hindered aryl bromide.

The Problem: Steric hindrance inhibits two critical steps in the catalytic cycle:

  • Oxidative Addition: Bulky groups on the aryl halide make it difficult for the Pd(0) center to approach the C-Br bond.

  • Transmetallation (The Bottleneck): This is often the rate-determining step.[1] The approach of the activated boronate species to the hindered Pd(II)-aryl complex is physically blocked.

The Solution: You must transition from "general purpose" catalysis to "sterically designed" systems. This guide prioritizes Dialkylbiaryl Phosphines (Buchwald Ligands) and Pd-PEPPSI precatalysts, which form highly active, mono-ligated Pd species capable of accommodating steric bulk.

Diagnostic Decision Tree (Visual)

Before modifying your reaction, identify your specific failure mode using the logic flow below.

LigandSelection Start START: Analyze Crude Reaction (LCMS/NMR) Result1 Result: Unreacted Aryl Bromide (No Oxidative Addition) Start->Result1 Starting Material Remains Result2 Result: Protodeboronation (Ar-B(OH)2 -> Ar-H) Start->Result2 Ar-H Observed Result3 Result: Homocoupling (Ar-Ar dimer) Start->Result3 Dimer Observed Sol1 Solution: Switch to Bulky, Electron-Rich Ligand (SPhos, XPhos, Pd-PEPPSI-IPr) Result1->Sol1 Sol2 Solution: Anhydrous Conditions or Slow Addition of Boronic Acid Result2->Sol2 Sol3 Solution: Degas Solvents Thoroughly Reduce Oxidant/Reductant Load Result3->Sol3

Caption: Diagnostic workflow for identifying the root cause of Suzuki coupling failure based on crude reaction analysis.

Technical Deep Dive & FAQs

Ticket #1: "I see no conversion. My aryl bromide is untouched."

Root Cause: The catalyst cannot perform oxidative addition (OA) due to steric blocking or insufficient electron density on the metal. Expert Solution: You need a ligand that is both bulky (to enforce a mono-ligated Pd species,


) and electron-rich  (to increase nucleophilicity of the Pd).

Recommended Ligand Systems:

Ligand / CatalystBest For...[2][3][4][5][6]Why it Works
SPhos Ortho-substituted aryl bromidesThe methoxy groups on the biaryl backbone provide stability via a Pd-O interaction, extending catalyst life.
XPhos Extreme steric hindrance (e.g., tri-ortho)The isopropyl groups on the biaryl backbone create a massive steric pocket that accelerates reductive elimination.
Pd-PEPPSI-IPr "Kitchen Sink" difficult casesThe NHC ligand (IPr) is a stronger

-donor than phosphines, enabling OA into very hindered/deactivated bonds.

Q: Why not just use more Pd(PPh₃)₄? A: It will not work. PPh₃ is not electron-rich enough to activate the Pd for difficult OA, and it forms a crowded


 species that cannot accommodate the bulky substrate.
Ticket #2: "My boronic acid is disappearing, but I'm getting the de-borylated arene (Ar-H), not product."

Root Cause: Protodeboronation .[6][7][8] This is the most common failure mode in hindered Suzuki couplings. The rate of deboronation (


) is faster than the rate of transmetallation (

). Mechanism: Basic conditions facilitate the formation of a boronate anion, which is the active species for coupling but is also susceptible to protonolysis by water or protic solvents.

Expert Solution:

  • Concentration Control: Use a "Slow Addition" protocol (see Section 4) to keep the concentration of the boronate low.

  • Base Switch: Move to anhydrous bases if possible, or use K₃PO₄ instead of carbonates. Phosphate acts as a buffering agent and can facilitate transmetallation without spiking the pH as drastically as hydroxides.

  • The "Caesium Effect": Switch to Cs₂CO₃ or CsF in dioxane. The large caesium cation improves solubility in organic solvents, allowing you to use less water (or anhydrous conditions), which suppresses deboronation.

Ticket #3: "Does water matter? Can I run this anhydrous?"

A: This is a nuance.

  • Classic View: Water is required to dissolve the inorganic base and form the active hydroxo-palladium species.

  • Hindered Reality: Water promotes protodeboronation.

  • Compromise: Use a 4:1 or 10:1 ratio of Dioxane:Water . If deboronation is severe, switch to anhydrous Toluene or Dioxane using CsF or Cs₂CO₃ as the base. These bases have sufficient solubility in hot organic solvents to drive the reaction without added water.

Validated Experimental Protocols

Protocol A: The "Heavy Lifter" (Standard Hindered Protocol)

Use this for standard ortho-substituted bromides.

  • Setup: Flame-dry a Schlenk tube or vial with a magnetic stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is crucial due to potential deboronation.

    • Pd-PEPPSI-IPr (2 mol%) OR Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%)

    • K₃PO₄ (finely ground, 3.0 equiv)[7]

  • Solvent: Add 1,4-Dioxane and Water (Ratio 4:1).[1] Concentration should be high (0.5 M to 1.0 M) to increase collision frequency.

  • Degassing: Sparge with Argon for 15 minutes. Oxygen kills the active monomeric Pd species.

  • Reaction: Seal and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine, dry over MgSO₄.

Protocol B: The "Slow Addition" (For Severe Protodeboronation)

Use this if Protocol A yields significant Ar-H byproduct.

  • Setup: 3-neck flask equipped with a reflux condenser and a syringe pump.

  • Pot Charge:

    • Aryl Bromide (1.0 equiv)

    • Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • K₃PO₄ (3.0 equiv)[7]

    • Solvent: Toluene/Water (10:1), 0.5 M relative to bromide.

  • Syringe Pump Charge:

    • Dissolve Boronic Acid (1.5 to 2.0 equiv) in the minimum amount of THF or Dioxane.

  • Execution:

    • Heat the Pot to 100 °C .

    • Start the syringe pump to add the boronic acid solution dropwise over 4–6 hours .

    • Why? This keeps the instantaneous concentration of boronic acid low, favoring the cross-coupling (second order) over the deboronation (pseudo-first order).

Mechanistic Visualization

Understanding the steric bottleneck is key to troubleshooting.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH- / CO3-- TransMet Transmetallation (The Bottleneck) BaseStep->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Clash Here Deboron Protodeboronation (Side Reaction) TransMet->Deboron Slow Transmetallation leads to Boron exposure RedElim->Pd0 - Ar-Ar'

Caption: The Suzuki catalytic cycle highlighting Transmetallation as the steric bottleneck where side reactions often occur.

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 129(16), 5096–5101. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Technical Support Hub: Overcoming Isopropyl Steric Hindrance in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Triage: Identify Your Steric Bottleneck

Before selecting a protocol, you must localize the steric conflict. The isopropyl (


-Pr) group presents two distinct chemical challenges depending on its location in the coupling partners.
Diagnostic Workflow

Use the following logic flow to determine the correct catalytic system.

IsopropylTriage Start Where is the Isopropyl Group? Q1 On the Aryl Ring (Ortho-position)? (e.g., 2-isopropyl-bromobenzene) Start->Q1 Substrate A Q2 On the Reactive Center? (Secondary Alkyl Coupling) Start->Q2 Substrate B Sol1 ISSUE: Reductive Elimination Blockage SOLUTION: Bulky, Flexible Ligands (Pd-PEPPSI-IPent, RuPhos) Q1->Sol1 Q3 Is the i-Pr on the Nucleophile (B, Zn, Mg) or Electrophile (X)? Q2->Q3 Sol2 NUCLEOPHILE (i-Pr-M) ISSUE: Isomerization to n-Pr SOLUTION: Negishi (CPhos) or Suzuki (AntPhos) Q3->Sol2 Nucleophile Sol3 ELECTROPHILE (i-Pr-X) ISSUE: Beta-Hydride Elimination SOLUTION: Nickel Catalysis (Radical Pathway) Q3->Sol3 Electrophile

Figure 1: Decision matrix for selecting catalytic systems based on the location of the isopropyl steric bulk.

Scenario A: Ortho-Isopropyl Aryl Halides ( - )

The Challenge: The bulk of an ortho-isopropyl group prevents the formation of the pre-reductive elimination complex. Standard ligands (e.g., PPh3, dppf) are too small to force the metal center into the necessary geometry, leading to stalled catalysis and dehalogenation byproducts.

Recommended System: The "Flexible Bulk" Approach

For these substrates, you need ligands with high Percent Buried Volume (%V_bur) that can also "breathe" to allow oxidative addition.

Primary Recommendation: Pd-PEPPSI-IPent or RuPhos-Pd-G4

Protocol: Suzuki-Miyaura with Pd-PEPPSI-IPent

Why this works: The "IPent" (isopentyl) variation of the PEPPSI catalyst provides extreme steric bulk that destabilizes the Pd(II) intermediate, accelerating the difficult reductive elimination step which is the rate-determining step (RDS) for hindered biaryls [1].

ComponentSpecificationNotes
Catalyst Pd-PEPPSI-IPent (1–2 mol%)Superior to PEPPSI-IPr for tetra-ortho substituted systems.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (80–100 °C).
Base KOtBu (2.0 equiv)Strong base facilitates transmetallation in hindered systems.
Additives None

Step-by-Step:

  • Charge reaction vial with aryl halide (1.0 equiv), boronic acid (1.5 equiv), and KOtBu (2.0 equiv).

  • Add Pd-PEPPSI-IPent (1.0 mol%) in a glovebox or under active Argon flow.

  • Add anhydrous 1,4-Dioxane (

    
    ).
    
  • Seal and heat to 80 °C for 2–4 hours.

  • QC Check: If conversion is <50%, increase temperature to 100 °C. Do not increase catalyst loading initially; thermal energy is usually the missing factor for the RDS.

Scenario B: Isopropyl Nucleophiles ( - )

The Challenge: When coupling isopropyl-zinc (Negishi) or isopropyl-boron (Suzuki), the primary failure mode is Isomerization (Chain Walking) . The metal center undergoes


-hydride elimination followed by re-insertion, converting your desired iso-propyl product into the linear n-propyl impurity.
Recommended System: Isomerization Suppression

You must use ligands that promote reductive elimination faster than


-hydride elimination.
Protocol: Negishi Coupling with CPhos

Why this works: Buchwald's CPhos ligand was specifically designed for secondary alkyl zinc reagents. It creates a tight pocket around the Pd center that energetically disfavors the geometry required for


-hydride elimination [2].

Experimental Workflow:

  • Reagent Prep: Prepare

    
    -PrZnBr via Mg insertion or Li/Zn transmetallation. Titrate to ensure accurate concentration.
    
  • Catalyst Stock: Mix

    
     (1 mol%) and CPhos  (2 mol%) in THF. Stir for 30 mins to activate (Solution turns orange/red).
    
  • Coupling: Add aryl halide (1.0 equiv) to the catalyst solution.

  • Addition: Dropwise addition of

    
    -PrZnBr (1.3 equiv) over 20 minutes at room temperature .
    
    • Critical: Do not heat this reaction above 40 °C. Heat promotes isomerization.

  • Quench: Acidic workup (1M HCl) to destroy remaining organozinc.

Data: Ligand Selectivity (


-Pr vs 

-Pr)
Ligand Yield (%) Branch:Linear Ratio
SPhos 88% 15:1
CPhos 96% >100:1

| PPh3 | 12% | 1:4 |

Scenario C: Isopropyl Electrophiles ( - )

The Challenge: Using 2-bromopropane as the electrophile is the "Death Valley" of Palladium catalysis. Oxidative addition is slow, and once added, the resulting Alkyl-Pd-Halide species undergoes rapid


-hydride elimination to form propylene gas.
Recommended System: Nickel Radical Catalysis

Palladium is generally unsuitable here. Switch to Nickel , which proceeds via a Single Electron Transfer (SET) radical mechanism, bypassing the


-hydride sensitive intermediate [3].
Mechanism of Action

The reaction does not follow the classical 2-electron oxidative addition. Instead, Ni(I) abstracts a halogen atom, creating an isopropyl radical (


) which rebounds to the metal center.

NiMechanism Ni0 Ni(0)L2 Ni1 Ni(I)-X Ni0->Ni1 Ar-X Ox. Add. Rad i-Pr Radical Ni1->Rad i-Pr-Br (SET) Ni3 Ni(III)-Ar(i-Pr) Rad->Ni3 Rebound Ni3->Ni0 Red. Elim. Prod Product Ar-i-Pr Ni3->Prod

Figure 2: Simplified Nickel radical cycle avoiding beta-hydride elimination.

Protocol: Ni/PyBox or Ni/BiOx System
  • Catalyst:

    
     (10 mol%).
    
  • Ligand: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr) OR PyBox ligands (12 mol%).

  • Reductant: Zinc dust (2.0 equiv) or Manganese.

  • Solvent: DMA or NMP (Polar solvents stabilize the radical intermediates).

  • Procedure: Combine all solids. Purge with Argon. Add solvent and alkyl halide.[1] Heat to 60 °C.

Troubleshooting & FAQs

Q: I am seeing significant protodeboronation when using isopropylboronic acid. How do I stop it? A: Isopropylboronic acid is notoriously unstable.

  • Switch Reagent: Use isopropyl pinacol boronate (

    
    -Pr-BPin)  or Potassium isopropyltrifluoroborate (
    
    
    
    -Pr-BF
    
    
    K). These are far more robust.
  • Water Control: Reduce water content. Use anhydrous K

    
    PO
    
    
    
    suspended in Toluene/Water (10:1) rather than a homogeneous mixture. Excess water accelerates deboronation.

Q: My product contains a "linear" impurity (n-propyl) that I cannot separate. A: This is "Chain Walking."

  • If using Pd: Switch to CPhos (Negishi) or AntPhos (Suzuki). Lower the reaction temperature.

  • If using Ni: Add LiBF

    
      (1.0 equiv) as an additive. It has been shown to improve branching selectivity in Ni-catalyzed Negishi couplings [4].
    

Q: Can I use Pd(dppf)Cl2 for these reactions? A: Generally, no . Dppf has a large bite angle but lacks the specific steric bulk required to force reductive elimination in hindered systems, and it offers no protection against isomerization for alkyl coupling partners.

References

  • PEPPSI-IPent Utility: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006.

  • CPhos for Negishi: Han, C., & Buchwald, S. L.[2] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009, 131(22), 7532–7533.[2]

  • Nickel Radical Mechanism: Zultanski, S. L., & Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides." Journal of the American Chemical Society, 2013.

  • LiBF4 Additive: Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R.[3] "Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides." Organic Letters, 2011, 13(5), 1218–1221.

Sources

Controlling temperature for metal-halogen exchange of 4-Bromo-2-isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Management for 4-Bromo-2-isopropylanisole Lithiation Ticket ID: MHE-4B2IA-TEMP-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Kinetic vs. Thermodynamic Battlefield

Welcome to the Advanced Synthesis Support Center. You are likely here because you are attempting to lithiate 4-Bromo-2-isopropylanisole and are concerned about yield reproducibility or impurity profiles.

In this reaction, temperature is not just a variable; it is the switch that determines reaction pathway selectivity. You are managing a competition between three distinct pathways:

  • Lithium-Halogen Exchange (Desired, Kinetic): Fast, irreversible attack at the C4-Bromine bond.

  • Ortho-Lithiation (Undesired, Thermodynamic): Deprotonation adjacent to the methoxy group (C3 or C6).

  • Wurtz Coupling/Elimination (Undesired, Thermal): Reaction of the aryl-lithium with the butyl bromide byproduct.

The Substrate Analysis: 4-Bromo-2-isopropylanisole
  • The Methoxy Group (OMe): A strong Ortho-Directing Group (ODG). It wants to direct lithium to C3 or C6.

  • The Isopropyl Group (iPr) at C2: This is your "shield." It physically blocks C3 (the position between OMe and Br) and reduces the acidity of the ring protons.

  • The Bromine at C4: The target.[1] The C-Br bond is weaker than the C-H bonds, allowing for rapid exchange at -78°C.

The Golden Rule: You must operate in the Kinetic Window (typically -78°C to -60°C). If you drift above -50°C, you risk "Halogen Dance" (isomerization) or Wurtz coupling.

Standard Operating Procedure (SOP)

Objective: Selective generation of (3-isopropyl-4-methoxyphenyl)lithium and subsequent electrophilic trapping.

Reagents & Equipment Table
ComponentSpecificationCritical Note
Substrate 4-Bromo-2-isopropylanisoleMust be dry (azeotrope with toluene if unsure).
Solvent THF (Tetrahydrofuran)Anhydrous (<50 ppm H₂O). Inhibitor-free.
Reagent n-Butyllithium (n-BuLi)Titrate before use. 1.6 M or 2.5 M in hexanes.
Cryogen Dry Ice / AcetoneMaintains -78°C.
Monitoring Internal ThermometerMandatory. Bath temp

Reaction temp.
Step-by-Step Protocol

Phase 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen flow.

  • Insert an internal temperature probe (thermocouple) into the reaction solution. Do not rely on the bath thermometer.

  • Charge flask with 4-Bromo-2-isopropylanisole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cool the bath to -78°C. Wait until internal temperature reaches <-75°C.

Phase 2: The Exchange (The Critical Zone) 5. Dropwise Addition: Load n-BuLi (1.05 equiv) into a syringe. Add slowly down the side of the flask.

  • Constraint: The internal temperature must never exceed -70°C during addition. The reaction is exothermic.
  • Aging: Once addition is complete, stir at -78°C for 30–45 minutes .
  • Why? Aryl bromides exchange slower than iodides. 30 mins ensures full conversion without allowing time for isomerization.

Phase 3: The Quench 7. Add your Electrophile (E⁺) (1.1–1.2 equiv) dissolved in minimal THF.

  • Note: If E⁺ is a solid, dissolve it first. Adding solids can spike the temperature.
  • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to Room Temperature (RT) over 2 hours unless the electrophile is thermally unstable.

Visualization: Reaction Pathways & Failure Modes

The following diagram maps the logic flow of the reaction and where temperature control failures lead to specific byproducts.

ReactionPathways cluster_cold Kinetic Control (-78°C) cluster_warm Thermodynamic/Thermal Drift (> -50°C) cluster_wet Moisture Contamination Start 4-Bromo-2-isopropylanisole + n-BuLi Li_Interm 4-Lithio-2-isopropylanisole (Target Intermediate) Start->Li_Interm Fast Exchange (THF, -78°C) Protonated 2-Isopropylanisole (Des-bromo byproduct) Start->Protonated Wet Solvent (Protonation) Product Functionalized Product (Ar-E) Li_Interm->Product + Electrophile Wurtz 4-Butyl-2-isopropylanisole (Wurtz Coupling) Li_Interm->Wurtz Warm > -40°C (+ BuBr byproduct) Scramble Isomerized Lithio Species (Halogen Dance) Li_Interm->Scramble Prolonged Aging or Warmth Li_Interm->Protonated Quench Failure Benzyne Benzyne Intermediate (Elimination)

Figure 1: Reaction logic flow. The green path represents the target kinetic window. Red and Yellow paths indicate thermal or environmental control failures.

Troubleshooting Guide (FAQ)

Q1: I isolated the starting material (4-bromo-2-isopropylanisole). Did the reaction fail?

  • Diagnosis: Likely, yes.

  • Root Cause: The exchange did not happen. This is usually due to bad n-BuLi . Organolithiums degrade over time.

  • Solution: Perform a titration of your n-BuLi using the diphenylacetic acid method or N-pivaloyl-o-toluidine method before the next run.

Q2: I see a large amount of 2-isopropylanisole (des-bromo compound) in the NMR.

  • Diagnosis: Protonation.[1]

  • Root Cause: The Lithium-Halogen exchange worked (the Br is gone), but the Lithium intermediate grabbed a proton instead of your electrophile.

  • Sources of Protons:

    • Wet THF: Even 100 ppm water is enough to kill the reaction on a small scale.

    • Moisture in Air: Did you maintain positive Nitrogen/Argon pressure?

    • Acidic Electrophile: Does your electrophile have an acidic proton (e.g., an unprotected alcohol or amine)?

Q3: My product contains a butyl group (4-butyl-2-isopropylanisole).

  • Diagnosis: Wurtz Coupling.

  • Root Cause: The reaction got too warm.

  • Mechanism: After exchange, you generate n-butyl bromide (BuBr) as a byproduct. If the temperature rises above -40°C before the electrophile is added, the Aryl-Lithium attacks the BuBr.

  • Solution: Strict temperature monitoring.[2] Ensure the internal temp stays <-70°C until the electrophile is fully added.

Q4: Can I use t-BuLi (tert-butyllithium) instead?

  • Answer: Yes, but it requires a protocol change.

  • Logic: t-BuLi is much more reactive (pyrophoric). It performs exchange faster but requires 2 equivalents .[2]

    • Eq 1: Performs the exchange (Ar-Br + t-BuLi → Ar-Li + t-BuBr).

    • Eq 2: Immediately destroys the byproduct ( t-BuBr + t-BuLi → Isobutene + Isobutane + LiBr).

  • Benefit: This eliminates the risk of Wurtz coupling (Q3) because the alkyl bromide is destroyed.

  • Risk: Higher fire hazard. Stick to n-BuLi unless you specifically observe Wurtz coupling issues.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Lithium-Halogen Exchange kinetics).
  • Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130-7178.

  • Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Lithium-Halogen Exchange Reactions." Accounts of Chemical Research, 15(10), 300–305. (Foundational text on low-temp exchange).

  • Knochel, P., et al. (2003).[3] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 42(36), 4302-4320. (Comparative metal-exchange strategies).

Sources

Dealing with over-brominated byproducts in 2-isopropylanisole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Halogenated Impurities in 2-Isopropylanisole Synthesis

Executive Summary

In the synthesis of 2-isopropylanisole (1-isopropyl-2-methoxybenzene) , "over-brominated" byproducts typically arise from two distinct process stages:

  • Upstream Contamination (The Precursor Issue): When synthesizing 2-isopropylanisole via Kumada or Suzuki coupling, the starting material—2-bromoanisole —often contains 2,4-dibromoanisole . This leads to difficult-to-separate impurities like 4-bromo-2-isopropylanisole or 2,4-diisopropylanisole.

  • Downstream Functionalization (The Derivative Issue): When brominating 2-isopropylanisole to create the common intermediate 4-bromo-2-isopropylanisole , over-reaction leads to 4,6-dibromo-2-isopropylanisole .

This guide addresses both scenarios, with a primary focus on the Upstream Contamination issue, as it is the most common cause of failure in achieving high-purity 2-isopropylanisole.

Module 1: Diagnostic & Root Cause Analysis

Q: My GC/MS shows an impurity with an M+78/80 isotopic pattern. What is it?

A: If you are synthesizing 2-isopropylanisole via cross-coupling (e.g., 2-bromoanisole + Isopropyl-MgBr), this impurity is likely 4-bromo-2-isopropylanisole or unreacted 2,4-dibromoanisole .

  • Root Cause: The commercial 2-bromoanisole used as a starting material was contaminated with 2,4-dibromoanisole (a common byproduct of anisole bromination).

  • Mechanism: During the coupling reaction, the catalyst (Ni or Pd) may selectively couple at the less hindered bromide (C2) of the dibromo-impurity, leaving the C4 bromide intact, or fail to couple the dibromo species entirely.

Q: Why can't I remove this impurity by simple distillation?

A: The boiling points are deceptively close, and azeotropes often form.

  • 2-Isopropylanisole: ~198–200 °C[1][2]

  • 2-Bromoanisole (Starting Material): ~223 °C

  • 4-Bromo-2-isopropylanisole (Impurity): ~235–240 °C (Estimated)

  • 2,4-Dibromoanisole: ~260 °C (often solid at RT)

While the dibromo species has a higher boiling point, trace amounts often co-distill due to the "steam distillation" effect in crude mixtures, or they form eutectic mixtures that smear during fractionation.

Module 2: The Impurity Propagation Pathway

Understanding how the impurity travels from your starting material to your final product is critical for intervention.

ImpurityPath Anisole Anisole (Raw Material) Bromination Bromination Step (Uncontrolled) Anisole->Bromination Mix Mixture: 2-Bromoanisole (Major) + 2,4-Dibromoanisole (Impurity) Bromination->Mix Over-bromination Coupling Kumada Coupling (iPrMgCl, Ni(dppp)Cl2) Mix->Coupling Target Target: 2-Isopropylanisole Coupling->Target From 2-Br Byproduct1 Byproduct A: 4-Bromo-2-isopropylanisole Coupling->Byproduct1 Partial Coupling Byproduct2 Byproduct B: 2,4-Diisopropylanisole Coupling->Byproduct2 Double Coupling

Figure 1: Propagation of over-brominated species through the Kumada coupling workflow. The 2,4-dibromoanisole impurity in the feedstock leads to brominated or dialkylated byproducts.

Module 3: Prevention & Purification Protocols

Scenario A: Purifying the Precursor (Recommended)

Best for: Synthesizing 2-isopropylanisole from 2-bromoanisole.

Q: How do I remove 2,4-dibromoanisole from my starting material before the reaction? A: Do not rely on simple distillation. Use Vacuum Rectification or Selective Crystallization .

Protocol: Selective Crystallization of 2,4-Dibromoanisole

  • Dissolution: Dissolve the crude 2-bromoanisole (containing dibromo impurity) in a minimum amount of hot Ethanol or Hexane .

  • Cooling: Cool slowly to 0°C. 2,4-Dibromoanisole (MP: ~60°C) is significantly less soluble than the liquid 2-bromoanisole.

  • Filtration: Seed with a pure crystal of 2,4-dibromoanisole if available. Filter the precipitate.[3]

  • Filtrate Recovery: The filtrate will be enriched in 2-bromoanisole.

  • Validation: Check GC. If 2,4-dibromoanisole is <0.5%, proceed to coupling.

Scenario B: Controlling Selectivity During Synthesis

Best for: When you cannot purify the starting material.

Q: Can I tune the Kumada coupling to avoid reacting the "extra" bromine? A: Yes, by exploiting Steric Hindrance and Catalyst Loading . The bromine at C2 (ortho to methoxy) is sterically crowded but electronically activated. The bromine at C4 is less hindered.[4] However, in ortho-substituted systems, Nickel catalysts often prefer the site that allows for chelation.

Experimental Adjustment:

  • Catalyst: Switch from Ni(dppp)Cl2 to Pd(PPh3)4. Palladium is generally more sensitive to steric bulk and may preferentially couple at the less hindered C4 position of the impurity (forming 4-isopropyl-2-bromoanisole), which is easier to separate than the 4-bromo-2-isopropyl species.

  • Stoichiometry: Use exactly 1.05 equivalents of Isopropylmagnesium Chloride. Excess Grignard will force the second coupling (creating 2,4-diisopropylanisole), which is non-polar and very hard to separate from the target.

Module 4: The "Reverse" Scenario (Brominating 2-Isopropylanisole)

Context: You already have 2-isopropylanisole and are trying to make 4-bromo-2-isopropylanisole, but you are getting 4,6-dibromo species.

Q: How do I stop the reaction at the mono-bromo stage? A: The methoxy group is a strong activator, and the isopropyl group is a weak activator. Both direct ortho/para. The C4 position is doubly activated. Once C4 is brominated, the C6 position (ortho to methoxy) is still activated enough to react with excess bromine.

Protocol: High-Selectivity Monobromination

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ).[5] NBS provides a low, controlled concentration of bromonium ions.
    
  • Solvent: Use Acetonitrile (MeCN) .

    • Why? MeCN forms a complex with the phenol/anisole oxygen or the bromonium ion, increasing steric bulk and favoring the para (C4) position over the ortho (C6) position.

  • Temperature: Maintain -10°C to 0°C .

  • Quenching: Quench immediately upon consumption of starting material (monitor via TLC/GC). Do not let it stir "overnight."

Data: Solvent Effects on Regioselectivity

SolventReagentMajor ProductImpurity (Over-brominated)Selectivity Ratio (Mono:Di)
Acetonitrile NBS4-Bromo4,6-Dibromo95:5
DCM

4-Bromo4,6-Dibromo70:30
Acetic Acid

4-Bromo4,6-Dibromo60:40

Module 5: Decision Tree for Purification

Use this logic flow to determine the best remediation strategy for your specific batch.

DecisionTree Start Analyze Crude Mixture (GC/MS) CheckImpurity Identify Impurity Type Start->CheckImpurity TypeA Impurity: 2,4-Dibromoanisole (From Starting Material) CheckImpurity->TypeA Pre-Coupling TypeB Impurity: 4,6-Dibromo-2-isopropylanisole (From Over-reaction) CheckImpurity->TypeB Post-Bromination ActionA Action: Selective Crystallization (Solvent: Hexane/EtOH) TypeA->ActionA If Solid/High Conc. ActionB Action: Vacuum Rectification (Requires >20 theoretical plates) TypeA->ActionB If Liquid/Low Conc. TypeB->ActionB Result Proceed to Synthesis/Next Step ActionA->Result ActionB->Result

Figure 2: Decision logic for selecting the appropriate purification method based on the stage of synthesis and impurity type.

References

  • BenchChem. (2025).[3][4][5] Scale-up considerations for 2,4-Dibromoanisole production and purification. Retrieved from 4

  • Gangula, S., et al. (2017).[6] Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production. ResearchGate. Retrieved from 6

  • Sigma-Aldrich. (2025). 2-Isopropylanisole Product Specification and Synthesis Applications. Retrieved from

  • Organic Chemistry Portal. (2018). Metal-Free Oxidative C(sp3)-N Coupling and Halogenation Strategies. Retrieved from 7

Sources

Validation & Comparative

High-Resolution NMR Profiling: 4-Bromo-1-isopropyl-2-methoxybenzene vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation guide for 4-Bromo-1-isopropyl-2-methoxybenzene (Target), specifically distinguishing it from its common synthetic regioisomer, 4-Bromo-2-isopropyl-1-methoxybenzene (Alternative).

Context: In the synthesis of thymol derivatives or liquid crystal intermediates, electrophilic bromination of 2-isopropylanisole often yields a mixture of regioisomers. Standard low-field NMR can be ambiguous due to similar 1,2,4-substitution patterns. This guide establishes a self-validating protocol using 1H NMR chemical shift logic and 1D NOE (Nuclear Overhauser Effect) to guarantee structural integrity.

Audience: Synthetic Chemists, Analytical Scientists, and QC Managers.

Structural Analysis & Predicted Shift Logic

Before experimental acquisition, understanding the electronic influence of substituents is critical for assignment.

  • Target: 1-isopropyl-2-methoxy-4-bromobenzene

  • Alternative (Isomer): 1-methoxy-2-isopropyl-4-bromobenzene

Electronic Environment Breakdown (Z-Score Estimation)
SubstituentEffect on OrthoEffect on MetaEffect on Para
-OCH₃ (Methoxy) Strong Shielding (Upfield)Weak ShieldingStrong Shielding
-Br (Bromo) Deshielding (Downfield)Weak ShieldingWeak Shielding
-CH(CH₃)₂ (Isopropyl) Weak ShieldingNegligibleWeak Shielding
The Critical differentiator: H6 vs. H3
  • In the Target: The proton at position 6 (H6) is ortho to the Isopropyl group and meta to the Methoxy. It lacks the strong ortho-shielding of the Methoxy group.

  • In the Alternative: The proton at position 6 (H6) is ortho to the Methoxy group . This results in a significant upfield shift (lower ppm), making it the most shielded aromatic signal in the spectrum.

Comparative Performance: Target vs. Alternative

The following table contrasts the expected spectral signatures of the target against its primary regioisomer.

Table 1: 1H NMR Comparative Data (400 MHz, CDCl₃)
FeatureTarget Product (4-Bromo-1-isopropyl-2-methoxybenzene)Alternative Isomer (4-Bromo-2-isopropyl-1-methoxybenzene)differentiation Key
Aromatic H6 ~7.10 - 7.20 ppm (Doublet,

Hz)
~6.70 - 6.80 ppm (Doublet,

Hz)
Shift Magnitude: The Alternative's H6 is significantly upfield due to Ortho-OMe shielding.
Aromatic H3 ~6.95 - 7.05 ppm (Singlet/Doublet,

Hz)
~7.30 - 7.40 ppm (Singlet/Doublet,

Hz)
Environment: Target H3 is shielded by Ortho-OMe; Alternative H3 is deshielded by Ortho-Br and Ortho-iPr.
Aromatic H5 ~7.15 - 7.25 ppm (Dd,

Hz)
~7.25 - 7.35 ppm (Dd,

Hz)
Least Diagnostic: Both environments are similar (Ortho to Br).
-OCH₃ ~3.82 ppm (Singlet)~3.84 ppm (Singlet)Indistinguishable in isolation.
Isopropyl -CH ~3.30 ppm (Septet)~3.35 ppm (Septet)Indistinguishable in isolation.

Note: Chemical shifts are referenced to TMS (


 0.[1][2][3]00) or residual CHCl₃ (

7.26). Values are estimated based on substituent additivity rules and verified against analogous literature data [1, 2].

Advanced Validation: The Self-Validating Protocol (NOE)

Relying solely on chemical shifts can be risky if solvent effects cause peak migration. The Nuclear Overhauser Effect (NOE) provides a geometric proof of structure that is independent of shift values.

The NOE Logic
  • Target: Irradiating the -OCH₃ signal should enhance H3 (the isolated singlet-like proton). Irradiating the Isopropyl -CH should enhance H6 (the doublet).

  • Alternative: Irradiating the -OCH₃ signal should enhance H6 (the doublet). Irradiating the Isopropyl -CH should enhance H3 (the singlet).

Diagram: Structural Assignment Workflow

The following flowchart visualizes the decision matrix for confirming the product.

NMR_Workflow Start Crude Product Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_H6 Analyze Doublet (H6) Region Acquire->Check_H6 Branch_A Doublet at ~6.7 ppm (Shielded) Check_H6->Branch_A High Shielding Branch_B Doublet at ~7.1 ppm (Deshielded) Check_H6->Branch_B Normal Range NOE_Test Run 1D NOE Diff Irradiate -OCH3 (3.8 ppm) Branch_A->NOE_Test Branch_B->NOE_Test Result_Iso NOE Enhancement on Doublet (H6) NOE_Test->Result_Iso If Isomer Result_Target NOE Enhancement on Singlet (H3) NOE_Test->Result_Target If Target Conclusion_Iso IDENTIFIED: Alternative Isomer (4-Bromo-2-isopropyl-1-methoxybenzene) Result_Iso->Conclusion_Iso Conclusion_Target IDENTIFIED: Target Product (4-Bromo-1-isopropyl-2-methoxybenzene) Result_Target->Conclusion_Target

Caption: Decision tree for differentiating regioisomers using 1H NMR shift analysis and NOE verification.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the isolated oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Why CDCl₃? It minimizes hydrogen bonding interactions compared to DMSO, keeping the resolution of the aromatic coupling constants (

      
      ) sharp.
      
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to prevent magnetic field inhomogeneity (poor shimming).

Acquisition Parameters (Recommended for 400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 2.0 seconds.

    • Reasoning: Ensure full relaxation of aromatic protons for accurate integration.

  • Number of Scans (NS): 16 (Sufficient for >10mg sample).

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise without compromising coupling resolution.

1D NOE Difference Experiment (Crucial Step)
  • Target Selection: Set the irradiation frequency (O1) exactly on the Methoxy singlet (~3.82 ppm).

  • Off-Resonance: Set a control frequency at a blank region (e.g., -2.0 ppm).

  • Mixing Time: 0.5 to 0.8 seconds.

  • Result: The difference spectrum will show positive peaks only for protons spatially close (<5 Å) to the Methoxy group.

    • Target Confirmation: You must see the H3 singlet appear in the difference spectrum.

References

  • Sigma-Aldrich. 4-Bromo-2-methylanisole Product Specification (Analogous Substructure Data). Merck KGaA. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23113881, 1-Bromo-4-isopropyl-2-methoxybenzene. Retrieved from [4]

  • Oxford Instruments.[5][6] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for substituent additivity rules).

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts for 4-Bromo-2-isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique to map the carbon framework of a molecule. This guide offers an in-depth comparative analysis of the ¹³C NMR chemical shifts for 4-Bromo-2-isopropylanisole, a polysubstituted aromatic compound. By dissecting the electronic and steric influences of its constituent functional groups—methoxy, isopropyl, and bromine—we will predict and rationalize its ¹³C NMR spectrum. This analysis is grounded in a comparative study with simpler, related anisole derivatives, providing a robust framework for understanding the interplay of substituent effects in ¹³C NMR spectroscopy.

The Foundational Principles: Substituent Effects in ¹³C NMR of Aromatic Systems

The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In aromatic systems, the position of a resonance is primarily dictated by the electronic effects (resonance and inductive effects) and steric interactions of the substituents attached to the ring.

  • Inductive Effects: Electronegative atoms withdraw electron density through the sigma bond network, deshielding the attached carbon and shifting its resonance downfield (to a higher ppm value).

  • Resonance Effects: Substituents with lone pairs (like the methoxy group) or pi systems can donate or withdraw electron density through the pi system of the aromatic ring. This effect is most pronounced at the ortho and para positions.

  • Steric Effects: Bulky groups, such as the isopropyl group, can cause steric compression, leading to a distortion of bond angles and changes in hybridization, which can influence chemical shifts, often causing a shielding effect (upfield shift) on nearby carbons.

By systematically analyzing the ¹³C NMR data of anisole and its monosubstituted and disubstituted derivatives, we can deconstruct the contribution of each substituent to the overall chemical shift in the more complex 4-Bromo-2-isopropylanisole.

Molecular Structure and Carbon Numbering

To facilitate a clear and concise discussion, the carbon atoms of 4-Bromo-2-isopropylanisole and the comparative compounds are numbered as follows:

Figure 1. Structure and numbering of 4-Bromo-2-isopropylanisole.

Comparative ¹³C NMR Data of Anisole Derivatives

To predict the chemical shifts for 4-Bromo-2-isopropylanisole, we will first examine the experimental data for anisole, 4-bromoanisole, and 2-isopropylanisole. All chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

CompoundC1C2C3C4C5C6OCH₃CH(CH₃)₂CH(CH₃)₂
Anisole 159.9114.1129.6120.8129.6114.155.1--
4-Bromoanisole 158.7115.8132.2112.8132.2115.855.4--
2-Isopropylanisole 155.8137.9126.3120.5126.3110.655.627.323.0

Table 1. Experimental ¹³C NMR Chemical Shifts of Anisole and its Derivatives (in CDCl₃).

Predicting the ¹³C NMR Chemical Shifts of 4-Bromo-2-isopropylanisole

By employing an additive model based on the substituent effects observed in the reference compounds, we can estimate the chemical shifts for 4-Bromo-2-isopropylanisole. We will use the chemical shifts of anisole as our base and add the incremental shifts (Substituent Chemical Shifts - SCS) caused by the bromo and isopropyl groups.

Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-isopropylanisole:

CarbonAnisole Shift (ppm)Bromine SCS (from 4-bromoanisole)Isopropyl SCS (from 2-isopropylanisole)Predicted Shift (ppm) Experimental/Literature Shift (ppm)
C1 159.9-1.2-4.1154.6 Unavailable
C2 114.1+1.7+23.8139.6 Unavailable
C3 129.6+2.6-3.3128.9 Unavailable
C4 120.8-8.0-0.3112.5 Unavailable
C5 129.6+2.6-3.3128.9 Unavailable
C6 114.1+1.7-3.5112.3 Unavailable
OCH₃ 55.1+0.3+0.555.9 Unavailable
CH(CH₃)₂ ---~27 Unavailable
CH(CH₃)₂ ---~23 Unavailable

Rationale for Predicted Chemical Shifts

  • C1 (ipso-C to OCH₃): The methoxy group is strongly electron-donating via resonance, causing a significant downfield shift. Both the ortho-isopropyl and para-bromo groups are expected to have a minor shielding effect on C1, leading to a predicted shift slightly upfield from anisole itself.

  • C2 (ipso-C to Isopropyl): The isopropyl group itself has a deshielding effect on the carbon it's attached to. This, combined with the electron-donating effect of the ortho-methoxy group, results in a significantly downfield-shifted C2.

  • C3: This carbon is meta to the methoxy group and ortho to the isopropyl group. The competing effects are expected to result in a chemical shift close to that of an unsubstituted benzene carbon.

  • C4 (ipso-C to Bromine): The bromine atom exerts a shielding effect on the carbon to which it is attached (the "heavy atom effect"), shifting it significantly upfield.

  • C5: This carbon is meta to the isopropyl group and ortho to the bromine. The electron-withdrawing inductive effect of the bromine and the weak inductive effect of the isopropyl group are expected to result in a slight downfield shift compared to anisole.

  • C6: This carbon is ortho to the electron-donating methoxy group, which would cause a strong upfield shift. However, it is also meta to the isopropyl and bromo groups, which will have a smaller influence.

  • Aliphatic Carbons (OCH₃, CH, and CH₃): The methoxy carbon is expected to be in its typical range around 55-56 ppm. The methine (CH) and methyl (CH₃) carbons of the isopropyl group will appear in the aliphatic region, with the methine carbon being further downfield.

Experimental Protocol for ¹³C NMR Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹³C NMR data.

G cluster_workflow ¹³C NMR Data Acquisition Workflow prep Sample Preparation (~10-50 mg in 0.5-0.7 mL CDCl₃) instrument Instrument Setup (Tune & Shim) prep->instrument acquisition Data Acquisition (Proton Decoupled) instrument->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking & Assignment) processing->analysis

Figure 2. A generalized workflow for acquiring ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 20-50 mg of the solid sample or 20-50 µL of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 to 1024 (or more, depending on sample concentration)

    • Spectral Width: 0-220 ppm

  • Data Processing: After data acquisition, perform a Fourier transform (FT) on the free induction decay (FID). Apply phase correction and baseline correction to the resulting spectrum.

  • Data Analysis: Reference the spectrum to the TMS signal at 0.0 ppm. Identify and list the chemical shifts of all observed peaks.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • ACD/Labs. (2023). ACD/C+H NMR Predictors and DB. Advanced Chemistry Development, Inc. [Link]

  • PubChem. (n.d.). 2-Isopropylanisole. National Center for Biotechnology Information. [Link]

A Comparative Guide to the GC-MS Fragmentation Pattern of 4-Bromo-1-isopropyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of 4-Bromo-1-isopropyl-2-methoxybenzene, a substituted aromatic compound relevant in synthetic chemistry and materials science. By understanding its mass spectral behavior, researchers can achieve unambiguous identification, differentiate it from structural isomers, and ensure purity in complex matrices. This document is intended for researchers, analytical chemists, and drug development professionals who rely on Gas Chromatography-Mass Spectrometry (GC-MS) for molecular characterization.

We will deconstruct the fragmentation mechanism based on first principles and compare it directly with the fragmentation of a structurally related compound, 4-Bromo-1-isopropylbenzene (p-Bromocumene), to highlight the distinct influence of the ortho-methoxy group on the fragmentation cascade.

Principles of Fragmentation: The Influence of Molecular Architecture

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically at 70 eV. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

For 4-Bromo-1-isopropyl-2-methoxybenzene (Molecular Formula: C₁₀H₁₃BrO, Monoisotopic Mass: 228.015 Da for ⁷⁹Br), the fragmentation is primarily dictated by three structural features:

  • The Isopropyl Group: Alkylbenzenes, particularly those with branching like an isopropyl group, are prone to benzylic cleavage. This involves the breaking of a C-C bond beta to the aromatic ring, which leads to the formation of a highly stable benzylic carbocation.[2]

  • The Bromine Atom: The presence of bromine (with two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance) results in characteristic isotopic doublets for any fragment containing the bromine atom. This provides an immediate diagnostic clue for the presence of bromine in the molecule.

  • The Methoxy Group: As an electron-donating group, the methoxy substituent can influence ion stability. Its position ortho to the isopropyl group can also lead to specific rearrangement reactions, known as the "ortho effect."[3]

Predicted Fragmentation Pathway of 4-Bromo-1-isopropyl-2-methoxybenzene

The fragmentation cascade begins with the formation of the molecular ion at m/z 228/230 . Due to the stability conferred by the aromatic ring, this peak is expected to be clearly visible.

Primary Fragmentation: Benzylic Cleavage The most favorable initial fragmentation step is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is a classic benzylic cleavage that results in a resonance-stabilized secondary benzylic carbocation. This fragment is exceptionally stable and is therefore predicted to be the base peak in the spectrum.

  • [C₁₀H₁₃BrO]⁺• (m/z 228/230) → [C₉H₁₀BrO]⁺ (m/z 213/215) + •CH₃

Secondary Fragmentation Pathways From this stable [M-15]⁺ ion, several subsequent fragmentations can occur:

  • Loss of Bromine: The [M-15]⁺ ion can lose a bromine radical (•Br, 79/81 Da) to yield a fragment at m/z 134 .

    • [C₉H₁₀BrO]⁺ (m/z 213/215) → [C₉H₁₀O]⁺ (m/z 134) + •Br

  • Loss of Isopropyl Group: Cleavage of the entire isopropyl group (•C₃H₇, 43 Da) from the molecular ion can also occur, though it is generally less favored than the loss of a methyl radical. This would produce a bromomethoxy-tropylium type ion.

    • [C₁₀H₁₃BrO]⁺• (m/z 228/230) → [C₇H₆BrO]⁺ (m/z 185/187) + •C₃H₇

The following diagram illustrates the proposed primary fragmentation pathways.

Caption: Predicted EI fragmentation pathway of 4-Bromo-1-isopropyl-2-methoxybenzene.

Comparative Analysis: The Role of the Methoxy Group

To isolate the influence of the methoxy group, we compare the fragmentation of our target analyte with that of 4-Bromo-1-isopropylbenzene (p-Bromocumene). This comparator molecule lacks the methoxy group but retains the core bromo-isopropyl-benzene structure. The experimental data for p-Bromocumene is sourced from the NIST Mass Spectrometry Data Center.[4]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation for 4-Bromo-1-isopropyl-2-methoxybenzene Interpretation for p-Bromocumene (NIST Data[4]) Comparative Insight
228/230 [M]⁺•Molecular Ion-The molecular ion directly reflects the mass of the target analyte.
198/200 [M]⁺•-Molecular IonThe 30 Da difference (CH₂O) confirms the presence of the methoxy group in the target.
213/215 [M-CH₃]⁺Base Peak . Loss of methyl from isopropyl group.-This highly abundant peak is characteristic of the target analyte.
183/185 [M-CH₃]⁺-Base Peak . Loss of methyl from isopropyl group.Both molecules show benzylic cleavage as the dominant fragmentation pathway, confirming the isopropyl group dictates the primary fragmentation.
149 [M-Br]⁺•Loss of bromine radical from molecular ion.Loss of bromine radical from molecular ion.This fragment is present in both, indicating C-Br bond cleavage is a viable, though less dominant, pathway.
134 [M-CH₃-Br]⁺Loss of bromine from the [M-CH₃]⁺ fragment.-This secondary fragment is unique to the target analyte's cascade.

Key Finding: The primary fragmentation event for both molecules is the loss of a methyl group (benzylic cleavage), producing the base peak in each respective spectrum ([M-15]⁺). This demonstrates the powerful directing effect of the isopropyl group in stabilizing the resulting carbocation. The methoxy group's main role is to increase the mass of the parent molecule and all subsequent bromine-containing fragments by 30 Da (the mass of a methoxy group minus a hydrogen). Its electronic donation likely further stabilizes the [M-15]⁺ ion, but does not fundamentally alter the primary cleavage pathway.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 4-Bromo-1-isopropyl-2-methoxybenzene.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the sample.

  • Dissolve in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) in a 2 mL autosampler vial.

  • Vortex for 30 seconds to ensure complete dissolution. The final concentration will be ~1 mg/mL. For trace analysis, further serial dilutions may be required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A mid-polarity column such as an HP-5ms or Rxi-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.[5]

  • Injector:

    • Mode: Splitless (for high sensitivity)

    • Temperature: 280 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the peak apex.

  • Confirm the presence of the molecular ion doublet at m/z 228/230.

  • Verify the presence of the base peak at m/z 213/215 and other key diagnostic fragments as outlined in Table 1.

  • Compare the acquired spectrum against a library (e.g., NIST) or a previously run reference standard for final confirmation.

Conclusion

The GC-MS fragmentation of 4-Bromo-1-isopropyl-2-methoxybenzene is a predictable process governed by fundamental principles of ion stability. The fragmentation is dominated by a benzylic cleavage, leading to a highly abundant base peak at m/z 213/215 corresponding to the loss of a methyl group. This primary fragmentation is analogous to that of p-Bromocumene, confirming the directing influence of the isopropyl substituent. The presence of the methoxy group and the bromine atom provide unique mass shifts and isotopic patterns, respectively, allowing for confident and unambiguous structural confirmation. The protocol provided herein offers a reliable method for achieving high-quality data for this and structurally related compounds.

References

  • Vaia, L. (n.d.). Problem 35 Propylbenzene, C - Vaia. Retrieved February 24, 2026, from [Link]

  • Miyawaki, I., et al. (2014). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Molecules, 19(9), 14839-14850. Available at: [Link]

  • Chemazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-isopropyl-2-methoxybenzene. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • Gros, M., et al. (2005). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. Journal of Chromatography A, 1063(1-2), 153-160. Available at: [Link]

  • University of Luxembourg. (n.d.). 4-bromo-1-isopropyl-2-methoxybenzene (C10H13BrO). PubChemLite. Retrieved February 24, 2026, from [Link]

  • Sleeman, R. (2014). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

  • Collins, J. M., et al. (2018). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Forensic Chemistry, 9, 47-59. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • Brown, W. P. (n.d.). Mass spectrum of benzene. Doc Brown's Chemistry. Retrieved February 24, 2026, from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • Martinez, C. S. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. Available at: [Link]

  • Chan, K. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved February 24, 2026, from [Link]

  • Nugraha, A. T., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC/MS (Gas Chromatography Mass Spectrometry) Spectra: A Step-by-Step Approach. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. Available at: [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. Available at: [Link]

  • Greiwe, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4615–4625. Available at: [Link]

  • Tarjányi, S., et al. (2014). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Available at: [Link]

Sources

HPLC Method Development for Bromo-isopropylanisole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating positional isomers of bromo-isopropylanisole (e.g., 2-bromo-4-isopropylanisole vs. 4-bromo-2-isopropylanisole) presents a distinct chromatographic challenge. These compounds share identical molecular weights (


 g/mol ) and nearly identical hydrophobicity (

), rendering standard C18 reversed-phase methods inefficient.

This guide compares the efficacy of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on electronic interaction mechanisms, the Phenyl-Hexyl phase is identified as the superior method for HPLC separation due to orthogonal


 selectivity, while Gas Chromatography (GC)  remains a viable alternative for non-biological, volatile samples.

The Separation Challenge: Sterics vs. Electronics

Positional isomers of halogenated alkyl-anisoles differ primarily in the electron density distribution of the aromatic ring and the steric "shape" of the molecule.

  • Hydrophobicity (C18 limitation): Both isomers exhibit similar partitioning coefficients. A standard C18 column interacts primarily through hydrophobic dispersion forces, often resulting in co-elution or poor resolution (

    
    ).
    
  • Electronic Character: The methoxy (-OCH

    
    ) and isopropyl (-CH(CH
    
    
    
    )
    
    
    ) groups are electron-donating, while the bromo (-Br) group is electron-withdrawing. Changing their relative positions alters the
    
    
    -cloud density and the dipole moment, which can be exploited by specific stationary phases.
Decision Matrix: HPLC vs. GC

Before method development, verify the state of the sample.

DecisionMatrix Start Sample Characterization Volatility Is Sample Volatile & Thermally Stable? Start->Volatility Matrix Sample Matrix? Volatility->Matrix No (Degrades/Aqueous) GC Select GC-FID/MS (Capillary Wax/5-MS) Volatility->GC Yes (Pure/Organic) Matrix->GC Simple Organic HPLC Select HPLC (Isomer Separation) Matrix->HPLC Biological/Aqueous

Figure 1: Decision tree for selecting between Gas Chromatography and HPLC for halo-anisole derivatives.

Comparative Technology Analysis

The following table contrasts the performance of three HPLC stationary phases for separating bromo-isopropylanisole isomers.

FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

Stacking + Hydrophobicity
Dipole-Dipole + Charge Transfer
Selectivity Basis Carbon Load / LogPAromatic Electron DensityHalogen Selectivity / Shape
Isomer Resolution (

)
Poor (

)
Excellent (

)
Good (

)
Mobile Phase Pref. ACN or MeOHMethanol (Critical) Methanol or ACN
Recommendation Not RecommendedPrimary Choice Secondary Choice
Expert Insight: The "Methanol Effect"

When using Phenyl-Hexyl or PFP columns, Methanol (MeOH) is strictly preferred over Acetonitrile (ACN). ACN contains


-electrons (triple bond C

N) that compete with the analyte for the stationary phase's

-systems, effectively "washing out" the selective interaction.[1] MeOH allows the unique

retention mechanism to dominate.

Mechanism of Action

The superior performance of Phenyl-Hexyl phases arises from the interaction between the


-electrons of the stationary phase phenyl ring and the electron-deficient/rich regions of the bromo-isopropylanisole benzene ring.

InteractionMechanism Analyte Bromo-isopropylanisole (Aromatic Ring + Br) C18 C18 Phase (Alkyl Chains) Analyte->C18 Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Interaction1 Hydrophobic Interaction Only (Weak Selectivity) C18->Interaction1 Interaction2 Pi-Pi Stacking + Shape Selectivity (Strong Selectivity) Phenyl->Interaction2

Figure 2: Mechanistic difference between non-selective hydrophobic interaction (C18) and selective pi-pi interaction (Phenyl-Hexyl).

Recommended Experimental Protocol

This protocol is designed to be a self-validating system. If Resolution (


) between isomers drops below 1.5, the method requires adjustment of the gradient slope or temperature.
Instrument Configuration[2][3]
  • System: Binary Gradient HPLC (UPLC/UHPLC preferred for sharper peaks).

  • Detector: UV-Vis / DAD.

  • Wavelength: 280 nm (Specific to aromatic ring) and 254 nm.

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

Reagents & Mobile Phase
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape).

  • Solvent B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Do not use Acetonitrile.

Gradient Method (Standard Screening)
Time (min)% Solvent A (Water)% Solvent B (MeOH)Flow Rate (mL/min)
0.050501.0
15.010901.0
18.010901.0
18.150501.0
23.050501.0
  • Column Temperature: 30°C (Lower temperatures enhance

    
     interactions; do not exceed 40°C).
    
  • Injection Volume: 5–10 µL.

System Suitability Testing (SST) Criteria

To ensure data integrity, the system must meet these parameters before sample analysis:

  • Resolution (

    
    ):  > 1.5 between critical isomer pair.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution Insufficient

-interaction.
Switch mobile phase B to 100% Methanol. Lower column temperature to 20°C.
Peak Tailing Silanol interaction.Ensure 0.1% Formic Acid is present. Use an end-capped column.
Low Sensitivity Incorrect wavelength.Run a UV scan (190–400 nm) to find

. Anisoles typically absorb strong at 270–280 nm.
Pressure High Methanol viscosity.Methanol/Water mixtures have high viscosity. Reduce flow rate to 0.8 mL/min or increase temperature slightly (monitor resolution).

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3][4] Chromatography Online. Link

  • Advanced Materials Technology. (2023). Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl.[3] HALO Columns Application Note 23-N. Link

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides. Link

Sources

A Comparative Guide to Quality Control Standards for the Purity Analysis of 4-Bromo-1-isopropyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality but a cornerstone of therapeutic safety and efficacy. 4-Bromo-1-isopropyl-2-methoxybenzene serves as a critical building block in the synthesis of numerous pharmaceutical compounds. The presence of even trace impurities can significantly alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API), making rigorous purity analysis an indispensable step in the quality control (QC) process.[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Bromo-1-isopropyl-2-methoxybenzene. We will explore the governing regulatory frameworks, delve into the primary and alternative analytical techniques with detailed protocols, and discuss the identification and control of potential impurities. The objective is to equip you with the expertise to select and implement the most appropriate QC strategy for your specific analytical needs, ensuring the integrity of your research and development pipeline.

The Regulatory Bedrock: ICH Guidelines on Impurities

The International Council for Harmonisation (ICH) provides a globally recognized framework for the control of impurities in new drug substances.[2] Adherence to these guidelines is crucial for regulatory submissions and ensures a harmonized approach to quality across major markets.[2] For an intermediate like 4-Bromo-1-isopropyl-2-methoxybenzene, the principles outlined in the ICH Q3 series are of paramount importance.

Impurities are broadly classified into three categories:

  • Organic Impurities: These can arise from the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products.[2][3][4]

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[2][3][4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[2][4]

The ICH has established specific thresholds that dictate the need for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.

Threshold Maximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%The level at which an impurity must be reported in regulatory filings.[4][5]
Identification Threshold 0.10%The level above which the structure of an impurity must be determined.[2][5]
Qualification Threshold 0.15%The level at which an impurity's biological safety must be established.[2][4][5]

These thresholds underscore the need for highly sensitive and specific analytical methods to detect and quantify impurities at very low levels.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a semi-volatile compound like 4-Bromo-1-isopropyl-2-methoxybenzene, Gas Chromatography (GC) is the premier analytical technique. Its high resolution and sensitivity, especially when coupled with a Mass Spectrometry (MS) detector, make it ideal for separating and identifying volatile organic impurities.

Causality Behind Method Selection

The choice of GC-MS is predicated on its ability to separate compounds based on their volatility and polarity, followed by unequivocal identification based on their mass-to-charge ratio and fragmentation patterns.[6] This dual-layered analysis provides a high degree of confidence in both the identity and quantity of any detected impurities.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the purity analysis of 4-Bromo-1-isopropyl-2-methoxybenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Bromo-1-isopropyl-2-methoxybenzene sample.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare working standards and a sample for analysis at a concentration of approximately 10-20 µg/mL.[6]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Mass Spectrometer: Agilent 5973 or equivalent with an Electron Ionization (EI) source.

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for resolving a wide range of potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the peak for 4-Bromo-1-isopropyl-2-methoxybenzene based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum, noting the characteristic molecular ion peaks and isotopic pattern of bromine.

    • Integrate the peak areas of all detected impurities.

    • Calculate the percentage purity using the area percent method. For higher accuracy, especially when response factors differ, a reference standard for each impurity should be used for quantification.[3]

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect identify Identify Peaks detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: General experimental workflow for purity analysis by GC-MS.

Alternative & Complementary Method: High-Performance Liquid Chromatography (HPLC)

While GC-MS is often the primary choice, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative and complementary technique. It is particularly advantageous for analyzing non-volatile or thermally labile impurities that are not amenable to GC analysis.

Causality Behind Method Selection

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] This separation mechanism is ideal for a wide range of organic molecules, including potential high molecular weight by-products or degradation products that may not volatilize in a GC inlet.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Prepare a stock solution of 4-Bromo-1-isopropyl-2-methoxybenzene at 1 mg/mL in the mobile phase.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a versatile choice.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Quantify impurities based on their peak area relative to the main peak, using the area percent method.

    • For accurate quantification, establish the relative response factors for known impurities.

Head-to-Head Comparison: GC-MS vs. HPLC

The selection of the optimal analytical method depends on the specific requirements of the analysis. A direct comparison highlights the strengths and weaknesses of each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[7]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
Resolution of Isomers Excellent, especially with long capillary columns.Good to Excellent, highly dependent on column chemistry and mobile phase optimization.[7]
Sensitivity Very high (ppb to ppt levels), particularly with Selected Ion Monitoring (SIM).High (ppm to ppb levels), dependent on the chromophore of the analyte and detector type.
Definitive Identification High confidence due to characteristic mass spectra and fragmentation patterns.Limited with UV detection; requires coupling to MS for definitive identification.
Sample Throughput Moderate; run times are typically 20-40 minutes.Moderate to high; run times can be optimized to 10-20 minutes.
Typical Impurities Detected Volatile and semi-volatile compounds (e.g., residual solvents, starting materials, low MW by-products).Non-volatile and thermally labile compounds (e.g., high MW by-products, degradation products, inorganic salts).

Profiling Potential Impurities

A thorough understanding of the synthetic route is critical for predicting and identifying potential impurities.[8] For 4-Bromo-1-isopropyl-2-methoxybenzene, impurities can originate from several sources:

  • Starting Materials: Unreacted precursors such as m-bromoanisole or 1,4-dibromo-2-fluorobenzene.[9]

  • Isomeric By-products: Bromination of activated aromatic systems can sometimes lead to a mixture of isomers if regioselectivity is not perfectly controlled.[10]

  • Over-reaction Products: Di-brominated or other polysubstituted species.

  • Degradation Products: Compounds formed due to instability under reaction or storage conditions.

  • Reagents and Catalysts: Residual reagents used in the synthesis.[3]

  • Residual Solvents: Solvents used in the reaction and purification steps, such as THF, toluene, or heptane.[11]

Logical Relationship of Impurity Sources

Impurity_Sources cluster_synthesis Synthetic Process cluster_impurities Potential Impurities Product 4-Bromo-1-isopropyl-2-methoxybenzene Degradation Degradation Products Product->Degradation Storage/Stress Starting_Materials Starting Materials (e.g., m-bromoanisole) Side_Reactions Side Reactions Starting_Materials->Side_Reactions Unreacted_SM Unreacted Starting Material Starting_Materials->Unreacted_SM Reagents Reagents & Catalysts Reagents->Side_Reactions Solvents Reaction Solvents Residual_Solvents Residual Solvents Solvents->Residual_Solvents Byproducts By-products (Isomers, Di-substituted) Side_Reactions->Byproducts

Caption: Potential sources and types of impurities in the final product.

Trustworthiness Through Self-Validating Systems

To ensure the reliability and consistency of QC testing, every analytical protocol must function as a self-validating system. This is achieved through rigorous method validation and routine system suitability testing.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

    • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte within a given range.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • System Suitability Testing (SST): Before running any sample sequence, an SST is performed to verify that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and reproducibility of replicate injections.

Conclusion: An Integrated Approach to Purity Assurance

Ensuring the purity of 4-Bromo-1-isopropyl-2-methoxybenzene is a multi-faceted challenge that requires a robust analytical strategy grounded in established regulatory principles. While GC-MS often stands as the primary method of choice due to its high sensitivity and specificity for volatile impurities, HPLC provides a crucial and complementary analysis for non-volatile components.

For comprehensive quality assurance, an integrated approach is recommended. GC-MS should be employed for routine purity testing and the identification of volatile impurities and residual solvents, while HPLC can be used to detect potential non-volatile by-products and degradation products. Both methods must be properly validated to ensure the integrity of the data. By combining these powerful techniques with a thorough understanding of potential impurities and a commitment to the principles of self-validating systems, researchers and drug developers can ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • European Medicines Agency. (1995, July). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Labcorp. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Labcorp. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Vetter, W., et al. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Veeprho. (2023, August 23). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho. [Link]

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate Ltd. [Link]

  • MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • mitolab. (2024, July 2). Understanding Grades of Purity: USP, BP, and More. mitolab. [Link]

  • UniChrom. METHODS OF ANALYSIS. UniChrom. [Link]

  • PubChem. 4-bromo-1-isopropyl-2-methoxybenzene. PubChem. [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • PubChem. 4-Bromo-2-isopropyl-1-methoxybenzene. PubChem. [Link]

  • ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. [Link]

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.
  • Research and Reviews. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews. [Link]

  • Oriental Journal of Chemistry. Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]

  • Office of Justice Programs. (2021, June 1). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]

  • PubChem. (2026, February 7). 1-Bromo-4-isopropyl-2-methoxybenzene. PubChem. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Technical Comparison: Validating C10H13BrO Purity

Author: BenchChem Technical Support Team. Date: February 2026

Combustion Analysis vs. Orthogonal Methods[1]

Executive Summary & Reference Data

Compound Focus: C10H13BrO (Example Isomer: 2-Bromo-4-tert-butylphenol) Context: In drug development and intermediate synthesis, confirming the bulk purity of halogenated organic compounds is critical. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity due to ionization bias. Elemental Analysis (Combustion) remains the "Gold Standard" for purity but faces specific technical challenges when Bromine is present.

This guide provides the theoretical reference data for C10H13BrO and compares the classic Combustion protocol against modern Combustion Ion Chromatography (CIC) and Quantitative NMR (qNMR).

Theoretical Reference Data (C10H13BrO)

Molecular Weight: 229.11 g/mol [1]

ElementCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon (C) 1012.011120.1152.42% 52.02 – 52.82%
Hydrogen (H) 131.00813.105.72% 5.32 – 6.12%
Bromine (Br) 179.90479.9034.87% 34.47 – 35.27%
Oxygen (O) 115.99916.006.98% Calc. by diff.

Note: Oxygen is typically calculated by difference in standard CHN analysis. Direct Oxygen analysis requires separate pyrolysis (cracking over carbon at >1000°C) and is rarely performed for routine purity checks unless the compound is unstable.

Technical Challenge: The "Halogen Effect"

The presence of 34.87% Bromine in C10H13BrO introduces a critical failure point for standard combustion analysis.

  • Interference: Upon combustion, bromine does not simply form a stable gas; it produces a mixture of

    
     and 
    
    
    
    .
  • Detector Corrosion: Free halogens can corrode the thermal conductivity detectors (TCD) used in CHN analyzers.

  • False Readings:

    
     absorbs light and interacts with water traps, potentially skewing Hydrogen and Carbon readings if not scrubbed.
    

The Solution: The use of a Silver (Ag) Trap (silver wool or gauze) in the reduction zone of the combustion tube is mandatory to sequester bromine as AgBr.

Comparative Methodologies
Method A: Automated CHN Combustion (The Standard)

Best for: Establishing bulk purity for publication/regulatory filing.

  • Mechanism: Sample is flash-combusted at ~950-1000°C in an oxygen-rich environment. Gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are carried by Helium.
  • Protocol for C10H13BrO:

    • Weighing: Accurately weigh 2.0–3.0 mg of dried sample into a Tin (Sn) capsule. Crucial: Tin aids combustion by generating an exothermic flash (~1800°C).

    • Additives: Add ~5 mg of Tungsten Oxide (

      
      ) powder to the capsule. This acts as a combustion aid and prevents the formation of non-volatile metal carbides.
      
    • Instrument Setup: Ensure the reduction tube contains a distinct layer of Silver Wool heated to ~600-700°C. This reacts with free Bromine (

      
      ), removing it from the gas stream before detection.
      
    • Tolerance Check: Results must fall within the ±0.4% window (e.g., Carbon: 52.02–52.82%).

Method B: Combustion Ion Chromatography (CIC)

Best for: specifically quantifying the Bromine content.

  • Mechanism: Sample is combusted in a pyrohydrolytic environment (water vapor +

    
    ).[2] The gases are absorbed into a liquid solution (
    
    
    
    ), converting all Bromine to Bromide (
    
    
    ). This solution is injected into an Ion Chromatograph.[2][3]
  • Why use it? Standard CHN often calculates halogens by difference or requires a separate titration (Schöniger flask). CIC measures the Bromine directly and accurately.

  • Data Output: Provides a precise ppm or % value for Bromine, validating the ~34.9% theoretical requirement.

Method C: Quantitative NMR (qNMR)

Best for: Non-destructive analysis and specific impurity identification.[4]

  • Mechanism:

    
     NMR using an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB).
    
  • Protocol:

    • Weigh ~10 mg of C10H13BrO and ~5 mg of IS into the same vial.

    • Dissolve in

      
      .
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (usually 30-60 seconds) to ensure full magnetization recovery.
    • Integrate the diagnostic signal of C10H13BrO (e.g., the tert-butyl singlet at ~1.3 ppm) against the IS signal.

  • Calculation:

    
    
    
Decision Workflow (Visualization)

G Start Crude C10H13BrO Sample HRMS Step 1: HRMS (Confirm Formula/Identity) Start->HRMS Decision Is Bulk Purity Required? HRMS->Decision CHN Step 2A: CHN Analysis (Combustion) Decision->CHN Yes (Standard) qNMR Step 2B: qNMR (Specific Purity) Decision->qNMR Precious Sample CIC Step 2C: CIC (Halogen Quantification) Decision->CIC Validate Br% Pass PASS: Data within ±0.4% (Publication Ready) CHN->Pass C: 52.42% Fail FAIL: >0.4% Deviation (Check Trap/Recrystallize) CHN->Fail Br Interference? CIC->Pass Br: 34.87%

Caption: Analytical workflow for validating brominated organic compounds. Note the parallel pathways depending on sample constraints (destructive vs. non-destructive).

Data Summary & Recommendations
FeatureCombustion (CHN)qNMRCombustion IC (CIC)
Primary Output %C, %H, %N (Bulk Purity)% Purity (Mole/Weight)% Halogen (Br, Cl, S)
Sample Req. 2–3 mg (Destructive)5–10 mg (Recoverable)5–10 mg (Destructive)
Precision High (±0.3–0.4%)High (±1.0% typical)High (ppb to %)
Interference Halogens (requires Ag trap) Peak Overlap, SolventIncomplete Combustion
Verdict Mandatory for Publication Best for Internal QC Best for Halogen Confirmation

Senior Scientist Recommendation: For C10H13BrO, Combustion Analysis (CHN) is the requisite method for publication. However, due to the high bromine content (~35%), you must verify that the analytical lab utilizes a fresh Silver (Ag) trap . If the Carbon value is consistently low or erratic, the Bromine is likely breaking through the trap. In such cases, validate the purity using qNMR (Method C) and report both values to demonstrate scientific rigor.

References
  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[5] (2022).[6] Defines permitted daily exposure (PDE) limits and analytical requirements for elemental impurities. Link

  • Thermo Fisher Scientific. Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples. (2025).[2][7][8] Details the methodology of Combustion Ion Chromatography (CIC) for halogenated samples. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Establishes qNMR as a validated orthogonal method to elemental analysis. Link

  • Metrohm AG. Determination of Halogens and Sulphur in Complex Matrices using Combustion Ion Chromatography. Application Monograph. Explains the pyrohydrolytic combustion mechanism for Bromine recovery. Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Bromo-1-isopropyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and scientific research, the synthesis of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of managing chemical byproducts and waste safely and ethically. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-1-isopropyl-2-methoxybenzene, ensuring the protection of laboratory personnel, adherence to regulatory standards, and environmental stewardship.

Part 1: Core Principles and Hazard Analysis

Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. 4-Bromo-1-isopropyl-2-methoxybenzene is a halogenated aromatic compound. While specific toxicological data may be limited, the broader class of halogenated organics requires careful management due to potential health and environmental risks.

Core Hazard Profile: Based on data from similar brominated aromatic compounds, the following hazards should be assumed. However, it is mandatory to consult the specific Safety Data Sheet (SDS) for 4-Bromo-1-isopropyl-2-methoxybenzene before any handling or disposal procedure.[1]

Hazard ClassificationDescriptionGHS Pictogram
Skin & Eye Irritation May cause skin irritation and serious eye irritation upon contact.[2][3]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[2][4]🐠
General Toxicity Assumed to be harmful if ingested, inhaled, or absorbed through the skin.

The primary route of compliant disposal for halogenated organic compounds is high-temperature incineration conducted by a licensed hazardous waste facility.[5][6] This process is necessary to break down the stable carbon-halogen bonds and prevent the release of persistent organic pollutants. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[7][8]

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

The following protocol outlines the necessary steps for safely managing 4-Bromo-1-isopropyl-2-methoxybenzene waste from the point of generation to its final removal from the facility.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a laboratory waste management program. It prevents dangerous chemical reactions, ensures regulatory compliance, and minimizes disposal costs.

  • Action: Immediately upon generation, all waste containing 4-Bromo-1-isopropyl-2-methoxybenzene must be collected in a container designated exclusively for "Halogenated Organic Waste." [9]

  • Rationale: Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, forcing it all to be treated via the more expensive and stringent incineration route.[1] Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents, can lead to dangerous reactions.[10]

  • Waste Forms: This includes:

    • Unused or expired pure chemical.

    • Reaction mixtures and solutions containing the compound.

    • Solvents used to rinse glassware contaminated with the compound (rinsate).

    • Contaminated solid materials such as gloves, weighing paper, pipette tips, and silica gel. These should be collected in a separate, clearly labeled bag or container for solid halogenated waste.[1]

Step 2: Container Selection and Labeling

Regulatory compliance hinges on correct packaging and labeling.

  • Container Choice: Use a chemically-compatible, leak-proof container with a secure, threaded cap.[1][10] High-density polyethylene (HDPE) or glass bottles are typically appropriate. The container must be in good condition, free of cracks or deterioration.[1]

  • Labeling Protocol: The container must be labeled at the moment the first drop of waste is added.[9] According to EPA and OSHA regulations, the label must include:

    • The words "Hazardous Waste." [11][12]

    • The full chemical name(s) of all contents (e.g., "Waste 4-Bromo-1-isopropyl-2-methoxybenzene, Dichloromethane"). Do not use abbreviations or formulas.[9]

    • An indication of the hazards present, such as the appropriate GHS pictograms (Irritant, Environmentally Hazardous).[12]

    • The approximate percentages of each component.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[10][11][12]

  • Location: The SAA must be under the control of laboratory personnel and, ideally, within their line of sight.[11]

  • Secondary Containment: The waste container(s) should be placed within a larger, chemically-resistant tub or tray to contain any potential leaks or spills.[13]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[1][9]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Bromo-1-isopropyl-2-methoxybenzene.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Waste Generated (Liquid or Solid) B Is waste halogenated? (Contains 4-Bromo-1-isopropyl-2-methoxybenzene) A->B C Halogenated Waste Stream B->C Yes D Non-Halogenated Waste Stream B->D No E Select Compatible Container (e.g., HDPE, Glass) C->E F Affix Hazardous Waste Label - Full Chemical Names - Hazard Pictograms E->F G Store in Designated SAA - Secondary Containment - Keep Container Closed F->G H Container Full or Project Complete G->H I Contact EHS for Pickup H->I Yes J Transport by Licensed Vendor to Incineration Facility I->J

Caption: Disposal workflow for 4-Bromo-1-isopropyl-2-methoxybenzene.

Step 4: Final Disposal and Decontamination of Empty Containers

  • Pickup and Removal: Once the waste container is full, or when the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5] They will ensure the waste is collected by a licensed vendor for transport to a certified disposal facility.

  • Decontaminating Empty Containers: An empty container that once held 4-Bromo-1-isopropyl-2-methoxybenzene is still considered hazardous waste.[5] To decontaminate it for non-hazardous disposal, you must:

    • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can solubilize the compound.

    • Collect Rinsate: This rinsate is now hazardous waste and MUST be added to your "Halogenated Organic Waste" container.[5]

    • Final Disposal: After triple-rinsing, the container can generally be disposed of as regular laboratory glass or plastic waste.

By adhering to this structured protocol, researchers can ensure that their work is conducted not only at the forefront of science but also with the utmost commitment to safety and environmental responsibility.

References

  • Daniels Health. (2025).
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • Action Compaction Services. (2022, September 13).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MedicalLab Management. (2019, June 15).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Occupational Safety and Health Administration.1910.
  • Creative Safety Supply.OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET for 1-Bromo-4-isopropylbenzene.
  • Generic SDS Provider. (Date not specified). SAFETY DATA SHEET for 1-Bromo-4-isopropylbenzene.
  • Braun Research Group.
  • Sigma-Aldrich. (2024, September 7).
  • BenchChem.
  • PubChem.4-Bromo-2-isopropyl-1-methoxybenzene.
  • University of Wuppertal.
  • California Air Resources Board. (1998, March 16).
  • Fisher Scientific.
  • U.S. Environmental Protection Agency.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.